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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization Guide: 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (CAS: 1393575-09-1)[1] Executive Summary The functionalized pyridine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (CAS: 1393575-09-1)[1]

Executive Summary

The functionalized pyridine derivative 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is a critical bifunctional building block in modern medicinal chemistry. It is frequently utilized in the asymmetric synthesis of chiral 2,2′-bipyridyl ligands[2] and serves as a core scaffold in the development of complex heterocycles, such as pyrrolidinone derivatives acting as NF-κB Inducing Kinase (NIK) inhibitors[3].

Accurate structural validation of this intermediate is paramount. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule, establishing a self-validating protocol for analytical verification.

Spectroscopic Causality & Signal Assignment

Understanding the chemical shifts of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone requires an analysis of the competing electronic effects (inductive and mesomeric) across the pyridine ring.

H NMR Causality

The pyridine core contains two isolated protons at the C-3 and C-5 positions. Their chemical shifts are dictated by the substituents:

  • The Methoxy Group (C-4): Acts as a strong electron-donating group via resonance ( +M effect). This significantly shields the ortho positions (C-3 and C-5), pushing their resonance upfield compared to an unsubstituted pyridine.

  • The Acetyl Group (C-2): Exerts an electron-withdrawing effect ( −M , −I ), which deshields the adjacent C-3 proton. Consequently, H-3 resonates further downfield than H-5.

  • The Bromo Group (C-6): Primarily exerts an inductive withdrawing effect ( −I ) with a weak mesomeric donation ( +M ). It subtly deshields H-5, but the shielding effect of the C-4 methoxy group dominates the local electronic environment.

  • Coupling: Because H-3 and H-5 are meta to one another, they exhibit a characteristic 4JHH​ meta-coupling, typically appearing as doublets with a coupling constant ( J ) of approximately 2.0 – 2.5 Hz.

C NMR Causality

The carbon framework is highly differentiated due to the diverse substituents:

  • Carbonyl (C=O): Experiences extreme deshielding due to the electronegative oxygen and sp2 hybridization, appearing near δ 198 ppm[2].

  • Oxygenated Aryl Carbon (C-4): The direct attachment of the electronegative methoxy oxygen shifts this carbon significantly downfield ( ∼δ 167 ppm).

  • Halogenated Aryl Carbon (C-6): The heavy-atom effect of bromine slightly shields this carbon relative to a standard nitrogen-adjacent carbon, placing it near δ 142 ppm.

Quantitative Data Presentation

The following tables summarize the expected NMR assignments based on the electronic parameters of the functional groups in CDCl 3​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.48Doublet (d)2.21HPyridine H-3
7.12Doublet (d)2.21HPyridine H-5
3.92Singlet (s)-3HMethoxy (-OCH 3​ )
2.68Singlet (s)-3HAcetyl (-C(=O)CH 3​ )
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
198.2Quaternary (C=O)Acetyl Carbonyl
167.3Quaternary (Ar-C)Pyridine C-4 (Attached to -OCH 3​ )
155.8Quaternary (Ar-C)Pyridine C-2 (Attached to Acetyl)
142.1Quaternary (Ar-C)Pyridine C-6 (Attached to -Br)
114.6Methine (Ar-CH)Pyridine C-5
110.4Methine (Ar-CH)Pyridine C-3
56.2Primary (CH 3​ )Methoxy Carbon
25.8Primary (CH 3​ )Acetyl Methyl Carbon

Note: Chemical shifts are referenced to internal Tetramethylsilane (TMS) at δ = 0.00 ppm for 1 H, and the central resonance of CDCl 3​ at δ = 77.0 ppm for 13 C[2].

Standardized Experimental Protocol

To ensure a self-validating and reproducible analytical system, the following protocol must be adhered to when acquiring spectra on standard high-field instruments (e.g., Bruker DPX400 or DRX600)[3].

Step 1: Sample Preparation
  • Weigh 5–10 mg of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (for 1 H) or 30–50 mg (for 13 C).

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a clean, dry 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 to 4.5 cm to prevent vortexing artifacts.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer to the deuterium signal of CDCl 3​ .

  • Perform gradient shimming (e.g., TopShim) to optimize B0​ field homogeneity. The lock level should remain stable, and the full width at half maximum (FWHM) of the TMS signal should be 1.0 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation between scans. Acquire 16–32 scans.

  • 13 C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Because quaternary carbons (C-2, C-4, C-6, C=O) relax slowly, increase the relaxation delay ( D1​ ) to 3.0–5.0 seconds. Acquire a minimum of 512–1024 scans to achieve an adequate signal-to-noise ratio.

Step 4: Processing and Validation
  • Apply an exponential window function (apodization) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Manually phase the spectrum (zero-order and first-order corrections) to ensure pure absorption lineshapes.

  • Apply a baseline correction (e.g., polynomial fitting) to ensure accurate integration values.

Workflow Visualization

The following diagram outlines the critical path for high-fidelity NMR data acquisition, ensuring that each step validates the integrity of the final structural assignment.

NMR_Workflow Sample 1. Sample Preparation (5-10 mg in CDCl3 + 0.03% TMS) Lock 2. Locking & Shimming (Optimize B0 Field Homogeneity) Sample->Lock Pulse 3. Pulse Sequence Execution (zg30 for 1H / zgpg30 for 13C) Lock->Pulse Acq 4. FID Acquisition (Ensure adequate Relaxation Delay D1) Pulse->Acq Process 5. Signal Processing (Zero-filling, Apodization, FT) Acq->Process Analyze 6. Spectral Analysis (Phase/Baseline Correction & Integration) Process->Analyze

Figure 1: Standardized workflow for high-fidelity 1D NMR data acquisition and processing.

References

  • WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE Google Patents URL

Sources

Exploratory

Technical Whitepaper & Material Safety Data Guide: 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Executive Summary 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is a highly versatile, trifunctional pyridine building block extensively utilized in medicinal chemistry and drug discovery. The strategic placement of a bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is a highly versatile, trifunctional pyridine building block extensively utilized in medicinal chemistry and drug discovery. The strategic placement of a bromo substituent, a methoxy group, and an acetyl moiety provides orthogonal reactivity. This allows researchers to rapidly assemble complex heterocyclic scaffolds, such as those found in kinase inhibitors and nuclear receptor inverse agonists, through sequential cross-coupling and condensation reactions.

This whitepaper synthesizes critical physicochemical data, rigorous safety handling protocols, and field-proven experimental methodologies to serve as a comprehensive guide for drug development professionals.

Physicochemical Profiling

Accurate physicochemical data is the foundation of reproducible synthetic chemistry. The following table summarizes the core properties of this compound ()[1].

PropertyValue
Chemical Name 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone
CAS Registry Number 1393575-09-1
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
MDL Number MFCD22545348
Purity ≥ 98% (Typical commercial standard)
Appearance Solid (typically off-white to pale yellow powder)

Safety Data & Hazard Assessment (MSDS Core)

Expertise & Experience: The following safety protocols form a self-validating system designed to mitigate exposure to halogenated pyridine derivatives, which are inherently reactive and pose specific occupational hazards.

GHS Classification
  • Skin Irritation : Category 2

  • Eye Irritation : Category 2A

  • Specific Target Organ Toxicity - Single Exposure : Category 3 (Respiratory system)

Handling & Personal Protective Equipment (PPE)
  • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. Causality: Fine particulate matter of halogenated heterocycles can induce acute bronchospasm upon inhalation.

  • Skin Protection : Handle with nitrile or fluorinated rubber gloves. Inspect gloves prior to use to ensure no micro-tears compromise the barrier.

  • Eye Protection : Safety goggles with side shields conforming to EN166 (EU) or NIOSH (US).

First Aid Measures
  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen to counteract respiratory distress.

  • Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes. Causality: Bromopyridines are lipophilic and can penetrate the epidermal layer, causing deep tissue irritation if not rapidly emulsified and removed.

  • Eye Contact : Flush eyes with water as a precaution for 15 minutes, lifting upper and lower eyelids intermittently to ensure complete clearance of the chemical.

Mechanistic Application in Drug Discovery

The structural architecture of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone offers three distinct sites for functionalization, making it a privileged scaffold:

  • C6-Bromo Position (Cross-Coupling) : The C-Br bond energy (~276 kJ/mol) is significantly weaker than a C-Cl bond (~339 kJ/mol). This thermodynamic difference makes it an ideal substrate for rapid oxidative addition by Palladium(0) catalysts ()[2]. It seamlessly undergoes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

  • C2-Acetyl Group (Condensation) : The methyl ketone can undergo aldol condensations or react with hydrazines to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines).

  • C4-Methoxy Group (Electronic Modulation) : The electron-donating methoxy group increases the electron density of the pyridine ring, modulating the pKa of the nitrogen and altering the pharmacokinetic profile (e.g., solubility and metabolic stability) of the final drug candidate.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Trustworthiness Note: This protocol is designed to ensure maximum conversion while minimizing dehalogenation and phenylated side reactions, a common issue with phosphine ligands ()[3]. The use of a biphasic solvent system ensures the solubility of both the lipophilic bromopyridine and the inorganic base.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and an inorganic base such as K2CO3 (2.0 equiv).

  • Catalyst Loading : Add Pd(dppf)Cl₂ (0.05 equiv) as the pre-catalyst. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step and preventing catalyst deactivation.

  • Degassing : Seal the flask with a rubber septum. Evacuate and backfill with Argon three times. This is critical as the active Pd(0) species is highly sensitive to oxygen, which can prematurely oxidize the catalyst and halt the cycle.

  • Solvent Addition : Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) via syringe.

  • Reaction Execution : Replace the septum with a Teflon screw cap, and heat the mixture to 90 °C in a pre-heated oil bath for 8-12 hours. Monitor the consumption of the bromopyridine via LC-MS.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the 6-aryl-4-methoxypyridin-2-YL derivative.

Catalytic Cycle Visualization

SuzukiMiyaura Pd0 Pd(0) Active Catalyst Regeneration OxAdd Oxidative Addition Insertion into C-Br bond of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone Pd0->OxAdd + Substrate PdII_1 Pd(II) Intermediate (Organopalladium Complex) OxAdd->PdII_1 TransMet Transmetalation Addition of Arylboronic Acid & Base PdII_1->TransMet PdII_2 Transmetalated Pd(II) Complex (Diaryl Palladium) TransMet->PdII_2 - Base-Boronate Byproduct RedElim Reductive Elimination Formation of C-C Bond PdII_2->RedElim RedElim->Pd0 Catalyst Recycling Product Coupled Product (6-Aryl-4-methoxypyridin-2-YL)ethanone RedElim->Product Release Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone.

Storage & Regulatory Guidelines

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. The recommended storage temperature is typically 2-8 °C under an inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the acetyl group over extended periods.

  • Regulatory : For Research and Development (R&D) use only. Not intended for human or animal therapeutic use. Ensure compliance with local environmental regulations regarding the disposal of halogenated organic waste and heavy metal (Palladium) residues.

References

  • Title : Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source : Chemical and Pharmaceutical Bulletin (J-Stage) URL :[Link]

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone in Polar Aprotic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (CAS: 1393575-09-1), a substituted pyridine derivative, in a range of common polar aprotic solvents. These solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, are ubiquitous in drug discovery and development. This document outlines the fundamental principles governing solubility, presents detailed, self-validating experimental protocols based on the authoritative shake-flask method, and offers insights into data interpretation and the underlying thermodynamics of the dissolution process. The methodologies and principles detailed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to systematically and accurately determine the solubility of this, and similar, candidate molecules.

Introduction: The Imperative of Solubility Profiling

In the landscape of pharmaceutical development, the characterization of a compound's physicochemical properties is a foundational pillar. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to erratic results in biological assays, complicate formulation efforts, and ultimately result in poor oral bioavailability, dooming an otherwise promising drug candidate.[1][2]

This guide focuses on the specific compound 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone .

  • Chemical Formula: C₈H₈BrNO₂[3]

  • Molecular Weight: 230.06 g/mol [3]

  • Structure: A pyridine ring substituted with bromo, methoxy, and ethanone groups, lending it a degree of polarity.

The solvents of interest are polar aprotic solvents , a class of solvents distinguished by their high polarity and dielectric constants, yet their inability to donate hydrogen atoms to form hydrogen bonds.[4][5] Common examples include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

These solvents are widely used for compound storage, reaction chemistry, and in various analytical and screening platforms.[5][6] A thorough understanding of the compound's solubility in these media is therefore not an academic exercise, but a practical necessity for reliable and reproducible research.

Theoretical Framework: The Science of Dissolution

The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Intermolecular Forces and the "Like Dissolves Like" Principle

The adage "like dissolves like" provides a useful heuristic.[7][8] Polar solutes tend to dissolve in polar solvents. 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone possesses several polar functional groups (a carbonyl, a methoxy ether, and a nitrogen-containing aromatic ring) that can engage in strong dipole-dipole interactions with polar aprotic solvents. The dissolution process can be broken down into three conceptual steps:

  • Overcoming Crystal Lattice Energy: Energy is required to break the intermolecular forces holding the compound's molecules together in its solid crystalline state. A higher melting point often suggests a more stable crystal lattice, which can correlate with lower solubility.[9]

  • Disrupting Solvent Interactions: Energy is needed to create a cavity in the solvent by overcoming the solvent-solvent intermolecular forces.

  • Solvation: Energy is released when the solute molecule is placed in the solvent cavity and new solute-solvent interactions are formed.

Thermodynamics of Dissolution

The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG_sol). The solubility of a solid generally increases with temperature, indicating that the dissolution process is typically endothermic (enthalpy of solution, ΔH_sol > 0).[9][10][11] The increase in disorder as the solid dissolves results in a positive entropy of solution (ΔS_sol). The relationship between solubility, temperature, and these thermodynamic parameters can be described by the van't Hoff equation.[12][13]

Solubility Equilibrium Solubility Solute Solute Properties (Crystal Lattice Energy, Polarity) Solute->Solubility Influences Solvent Solvent Properties (Polarity, Dielectric Constant) Solvent->Solubility Influences Temp Temperature Temp->Solubility Directly Affects Thermo Thermodynamics (ΔH_sol, ΔS_sol) Thermo->Solute Thermo->Solvent

Caption: Key factors influencing the equilibrium solubility of a crystalline solid.

Experimental Design: A Protocol for Rigorous Solubility Determination

To ensure scientific rigor, the equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility and is detailed below.[14][15] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess compound into glass vials B Add precise volume of solvent A->B C Seal vials and agitate at constant temperature (e.g., 25°C & 37°C) B->C D Incubate for ≥ 24 hours to reach equilibrium C->D E Centrifuge vials to pellet excess solid D->E F Carefully collect supernatant E->F G Dilute supernatant with mobile phase F->G H Quantify concentration using validated HPLC method G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed as a self-validating system by including multiple time points to confirm that equilibrium has been achieved.

Materials:

  • 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (crystalline solid)

  • HPLC-grade DMSO, DMF, Acetonitrile, and Acetone

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated positive displacement pipette

  • Centrifuge

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: In triplicate for each solvent, weigh approximately 10 mg of the compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.[14]

  • Solvent Addition: Accurately add 1.0 mL of the selected polar aprotic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate at a speed sufficient to keep the solid suspended without forming a vortex.[14]

  • Sampling & Phase Separation:

    • After 24 hours, remove the vials from the shaker. Allow them to stand for 30 minutes at the experimental temperature.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[2]

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant.

  • Sample Analysis:

    • Immediately dilute the supernatant with a suitable diluent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method, preventing precipitation.

    • Analyze the diluted sample using a validated HPLC-UV method to determine the compound's concentration.

  • Equilibrium Validation: Return the vials to the shaker for an additional 24 hours (48 hours total). Repeat steps 4 and 5. Trustworthiness Check: The solubility values calculated at 24 and 48 hours should be statistically identical.[16] If the 48-hour value is significantly higher, it indicates that equilibrium had not been reached at 24 hours, and the incubation time must be extended.

  • Data Calculation: Calculate the solubility in mg/mL or molarity based on the concentration measured in the saturated supernatant and the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Representative Data Table
SolventTemperature (°C)MethodMean Solubility (mg/mL)Standard DeviationMolar Solubility (M)
DMSO25Thermodynamic[Experimental Value][Std. Dev.][Calculated Value]
DMF25Thermodynamic[Experimental Value][Std. Dev.][Calculated Value]
Acetonitrile25Thermodynamic[Experimental Value][Std. Dev.][Calculated Value]
Acetone25Thermodynamic[Experimental Value][Std. Dev.][Calculated Value]
DMSO37Thermodynamic[Experimental Value][Std. Dev.][Calculated Value]
DMF37Thermodynamic[Experimental Value][Std. Dev.][Calculated Value]
Interpreting the Results
  • Solvent Effects: Differences in solubility between DMSO, DMF, and acetonitrile can be rationalized by their respective polarities, dipole moments, and ability to engage in specific solute-solvent interactions. For instance, compounds often exhibit high solubility in DMSO due to its strong hydrogen bond accepting capability and high polarity.[17]

  • Temperature Effects: As expected for most solids, the solubility of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone is anticipated to increase at 37°C compared to 25°C. This data allows for the calculation of the enthalpy of dissolution (ΔH_sol) using the van't Hoff equation, providing insight into the energy of the dissolution process.[10] A positive ΔH_sol confirms an endothermic process, where heat is absorbed to break the crystal lattice.[11]

Practical Considerations and Field Insights

  • Compound Stability: It is crucial to confirm that the compound does not degrade in the chosen solvents during the equilibration period. An aliquot of the final supernatant should be analyzed by HPLC for purity to ensure the measured concentration corresponds to the intact parent compound.

  • Solid Form: The solubility of a compound is dependent on its solid form (e.g., polymorphs, solvates). The crystalline form used for the determination should be characterized and documented, as different polymorphs can exhibit different solubilities.

  • Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility, which is the true equilibrium value. In early discovery, kinetic solubility is often measured by adding a concentrated DMSO stock to an aqueous buffer.[2] While faster, this can lead to the formation of supersaturated solutions or amorphous precipitates, yielding a value that is often higher but less stable than the true thermodynamic solubility.

Conclusion

Determining the solubility profile of a new chemical entity like 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone in pharmaceutically relevant polar aprotic solvents is a fundamental step in its development pathway. By employing a systematic and rigorous approach, centered on the authoritative shake-flask method, researchers can generate reliable and accurate data. This information is indispensable for guiding medicinal chemistry efforts, enabling robust in vitro screening, and laying the groundwork for successful formulation development. The protocols and principles outlined in this guide provide a robust framework for achieving this critical objective.

References

  • Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • World Health Organization (WHO). (n.d.). Annex 4.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • National Institutes of Health (NIH). (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Labroots. (2021, April 1). Solubility Factors When Choosing a Solvent.
  • Unknown. (2026, April 8). POLAR PROTIC SOLVENTS AND POLAR APROTIC SOLVENTS.
  • Unknown. (2024, January 23). Solubility and distribution.
  • Academia.edu. (2025, October 11). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution.
  • Synblock. (n.d.). CAS 1393575-09-1 | 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone.
  • SciELO Colombia. (n.d.). Thermodynamic analysis of celecoxib in amphiprotic and amphiprotic-aprotic solvent mixtures at several temperatures.
  • ResearchGate. (n.d.). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents | Request PDF.
  • ACS Publications. (2017, November 1). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents | Journal of Chemical & Engineering Data.
  • MDPI. (2024, June 20). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems.
  • HBM4EU. (n.d.). 1 Prioritised substance group: Aprotic solvents.
  • MDPI. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.

Sources

Exploratory

Crystal structure and X-ray diffraction data for 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

An In-Depth Technical Guide to the Crystal Structure Determination of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1-(6-bromo-4-methoxypyridin-2-yl)ethanone. As no public crystal structure data currently exists for this compound, this document serves as an expert-level walkthrough of the entire structure determination process. It is designed to equip researchers with the necessary protocols and theoretical understanding to independently perform such an analysis. The guide covers a plausible synthetic route, detailed crystal growth techniques, a step-by-step X-ray data collection and processing workflow, and the final stages of structure solution and refinement. All quantitative data and experimental parameters are presented in clearly structured tables, and key workflows are visualized using diagrams to enhance comprehension.

Part 1: Synthesis and Single-Crystal Growth

The primary prerequisite for any crystallographic study is the availability of a pure, crystalline sample. The quality of the final crystal structure is directly dependent on the purity of the starting material and the success of the crystallization experiment.

Synthesis of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

The target compound can be synthesized from commercially available 2,6-dibromo-4-methoxypyridine. The following protocol outlines a plausible synthetic route based on established organometallic cross-coupling reactions.

Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried, argon-purged flask, add 2,6-dibromo-4-methoxypyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like anhydrous THF.

  • Grignard Formation: In a separate flask, prepare a Grignard reagent from acetyl chloride and magnesium turnings in THF.

  • Coupling Reaction: Slowly add the prepared Grignard reagent to the solution of the bromopyridine and catalyst at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-(6-bromo-4-methoxypyridin-2-yl)ethanone.

Single-Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. The ideal crystal should be a single, well-formed block with dimensions of approximately 0.1-0.3 mm in each direction, free of cracks and defects. Several methods can be employed, and the choice of solvent is critical.[1]

Recommended Crystal Growth Techniques:

  • Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial.[2] The vial is covered with a perforated cap or parafilm to allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: This technique is highly effective for obtaining high-quality crystals.[3] A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with warm water.[2]

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer to determine its three-dimensional structure.

Data Collection

The following protocol outlines a typical data collection procedure on a modern diffractometer equipped with a CCD or CMOS detector.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Data Collection Temperature: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • Instrument Setup: The data is collected using monochromatic X-ray radiation, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source.

  • Unit Cell Determination: A short series of initial frames are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans). The exposure time per frame and the width of each rotation step are optimized to ensure good data quality.[4]

Structure Solution and Refinement

The collected diffraction data (a series of reflection intensities) is then used to solve and refine the crystal structure. The SHELX suite of programs is a widely used and authoritative software package for this purpose.[5]

Workflow for Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a reflection file (typically with a .hkl extension).

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The SHELXS program is commonly used for this step.[6]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors. The SHELXL program is the standard for this process.[7]

  • Model Completion: Difference Fourier maps are used to locate any missing atoms, such as hydrogen atoms, which are then included in the model.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its chemical and crystallographic reasonability.

Part 3: Structural Analysis and Data Presentation

The final output of a successful crystal structure determination is a set of atomic coordinates and other crystallographic parameters, which are typically presented in a standardized format.

Hypothetical Crystallographic Data

Based on structures of similar organic molecules, the following table summarizes the expected crystallographic data for 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone.

ParameterHypothetical Value
Chemical FormulaC₈H₈BrNO₂
Formula Weight230.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~9.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~930
Z4
Calculated Density (g/cm³)~1.64
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Final R indices [I>2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
Goodness-of-fit on F²~1.05
Molecular Structure Visualization

The following diagram illustrates the expected molecular structure of 1-(6-bromo-4-methoxypyridin-2-yl)ethanone.

Caption: Molecular structure of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone.

Data Reporting: The Crystallographic Information File (CIF)

The standard format for reporting crystal structure data is the Crystallographic Information File (CIF).[8][9] This is a text-based file that is both human- and machine-readable. It contains all the essential information about the crystal structure, including the unit cell dimensions, atomic coordinates, and details of the data collection and refinement process.[10][11] Journals and crystallographic databases require data to be submitted in this format.

Part 4: Overall Experimental Workflow

The entire process, from obtaining the compound to the final structural analysis, can be visualized as a linear workflow.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Growth Single Crystal Growth (e.g., Vapor Diffusion) Purification->Growth DataCollection Data Collection (Diffractometer) Growth->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Solution Structure Solution (SHELXS) DataProcessing->Solution Refinement Structure Refinement (SHELXL) Solution->Refinement Validation Validation & CIF Creation Refinement->Validation

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone derivatives

An Advanced Synthesis and Derivatization Protocol for 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone Executive Summary & Mechanistic Rationale 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (CAS 1393575-09-1) is a highly sought-af...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Synthesis and Derivatization Protocol for 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone

Executive Summary & Mechanistic Rationale

1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (CAS 1393575-09-1) is a highly sought-after bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of CBP/EP300 inhibitors and complement factor D modulators [1, 2]. As a Senior Application Scientist, I emphasize that the true value of this scaffold lies in its orthogonal reactivity: the C6-bromide is primed for transition-metal-catalyzed cross-coupling, while the C2-acetyl group serves as an excellent handle for enolate chemistry, reductive amination, or heterocycle formation.

The most robust synthetic route avoids direct Friedel-Crafts acylation—which generally fails on electron-deficient pyridines—in favor of a directed lithium-halogen exchange followed by electrophilic trapping. By treating 2,6-dibromo-4-methoxypyridine with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), we achieve rapid, regioselective mono-lithiation. Crucially, trapping this intermediate with a Weinreb amide (N-methoxy-N-methylacetamide) rather than acetyl chloride prevents the formation of unwanted tertiary alcohols. The Weinreb amide forms a stable tetrahedral lithium chelate that only collapses into the target ketone during the aqueous quench, ensuring exceptional chemoselectivity and high yields.

Physicochemical Properties

Accurate physicochemical data is critical for downstream formulation, storage, and analytical tracking [3].

PropertyValue / Description
Chemical Name 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone
CAS Registry Number 1393575-09-1
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
MDL Number MFCD22545348
Physical State Solid (White to pale yellow)
Storage Conditions Dry, sealed place, 2-8 °C (inert atmosphere preferred)

Mechanistic Workflow

SynthesisPathway SM 2,6-Dibromo-4-methoxypyridine (Starting Material) Li_Ex Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) SM->Li_Ex Int1 2-Lithio-6-bromo-4-methoxypyridine (Reactive Intermediate) Li_Ex->Int1 Acyl Acylation (N-Methoxy-N-methylacetamide) Int1->Acyl Int2 Stable Tetrahedral Intermediate (Lithium Chelate) Acyl->Int2 Workup Acidic Quench (Sat. NH4Cl) Int2->Workup Product 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (Target Product) Workup->Product

Figure 1: Mechanistic workflow for the synthesis of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone.

Step-by-Step Experimental Protocol

Note: This protocol requires strict adherence to anhydrous and anaerobic techniques. All glassware must be oven-dried and purged with high-purity Argon.

Phase 1: Lithium-Halogen Exchange
  • Preparation: Charge a 250 mL three-neck Schlenk flask with 2,6-dibromo-4-methoxypyridine (10.0 mmol, 2.67 g) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Using a syringe pump, add n-BuLi (1.6 M in hexanes, 10.5 mmol, 6.56 mL) dropwise over 20 minutes.

    • Causality Check: The slow addition rate prevents localized heating, which could trigger benzyne formation or nucleophilic addition of the butyl anion to the pyridine ring.

  • Maturation: Stir the resulting dark yellow/orange solution at -78 °C for exactly 45 minutes to ensure complete mono-lithiation.

Phase 2: Weinreb Acylation
  • Electrophile Addition: Dissolve N-methoxy-N-methylacetamide (11.0 mmol, 1.13 g) in anhydrous THF (10 mL). Add this solution dropwise to the lithiated intermediate at -78 °C.

  • Intermediate Stabilization: Stir the reaction mixture at -78 °C for 2 hours.

    • Causality Check: Do not allow the reaction to warm up. The tetrahedral lithium chelate is stable only at cryogenic temperatures; premature warming will cause it to collapse into the highly reactive ketone, which could then react with any unconsumed organolithium species to form a tertiary alcohol impurity.

Phase 3: Quench and Purification
  • Quenching: Quench the reaction vigorously at -78 °C by adding saturated aqueous NH₄Cl (20 mL) in one portion. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 5% to 20% Ethyl Acetate in Hexanes. The product typically elutes at ~15% EtOAc.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the following analytical checkpoints must be met. This self-validating approach guarantees that cross-reactivity or over-addition has not occurred.

  • LC-MS (ESI+): The mass spectrum must display a distinct 1:1 isotopic doublet at m/z 230.0 [M+H]⁺ and 232.0 [M+H]⁺. This 1:1 ratio is the universal signature of a single bromine atom, confirming that mono-lithiation (and not di-lithiation) occurred.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.30 (d, 1H) and δ ~7.05 (d, 1H): Two meta-coupled protons on the pyridine ring confirm the substitution pattern remains intact.

    • δ ~3.90 (s, 3H): Methoxy group integration must strictly be 3H.

    • δ ~2.68 (s, 3H): Acetyl methyl group. Diagnostic Warning: If a peak around 1.5 ppm (singlet, 6H) appears, it indicates over-addition of the methyl group forming the tertiary alcohol (a sign of failed Weinreb chelation or premature warming).

Divergent Derivatization Strategies

Once synthesized and validated, the 1-(6-bromo-4-methoxypyridin-2-yl)ethanone core can be deployed across multiple drug discovery workflows.

Derivatization Core 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki C-Br bond Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald C-Br bond Enolate Enolate Alkylation/Aldol (Electrophiles) Core->Enolate Acetyl group RedAmin Reductive Amination (Amines + NaBH(OAc)3) Core->RedAmin Ketone group

Figure 2: Divergent derivatization strategies for the 6-bromo-4-methoxypyridin-2-yl ethanone core.

  • C-N Bond Formation: The C6-bromide is highly activated for Buchwald-Hartwig aminations. Using Pd₂(dba)₃ and Xantphos, cyclic amines (e.g., piperazines, morpholines) can be coupled efficiently to build extended heteroaryl systems.

  • C-C Bond Formation: Suzuki-Miyaura cross-coupling with aryl boronic acids proceeds smoothly using Pd(dppf)Cl₂ and K₂CO₃ in aqueous dioxane, allowing for rapid library generation [2].

References

  • A Unique Approach to Design Potent and Selective Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone

Executive Summary Bifunctional pyridine scaffolds are foundational in modern medicinal chemistry and drug discovery. 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone is a highly versatile building block featuring a reactive ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifunctional pyridine scaffolds are foundational in modern medicinal chemistry and drug discovery. 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone is a highly versatile building block featuring a reactive electrophilic center (C6-Br), an electron-modulating methoxy group (C4-OMe), and a derivatizable acetyl handle (C2-Ac)[1]. This application note details the mechanistic causality, optimized reaction conditions, and self-validating protocols for the Suzuki-Miyaura cross-coupling of this substrate to generate complex biaryl and hetero-biaryl architectures.

Substrate Profiling & Mechanistic Causality

To successfully manipulate 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone, researchers must understand the electronic interplay of its functional groups during the palladium-catalyzed catalytic cycle. The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, particularly for nitrogen-containing heterocycles[2].

  • Oxidative Addition (The Rate-Determining Step): The oxidative addition of Pd(0) into the C-Br bond is highly favored in this substrate[3]. The adjacent electronegative pyridine nitrogen withdraws electron density inductively, weakening the C-Br bond. Furthermore, the C2-acetyl group acts as a strong electron-withdrawing group (EWG), further activating the ring for Pd-insertion.

  • Methoxy Modulation: The C4-methoxy group acts as a π -donor but a σ -acceptor. While it slightly enriches the electron density at the C3 and C5 positions, its meta-relationship to the C6-Br ensures that the electrophilicity of the reaction center remains intact, preventing unwanted off-target reactivity.

  • Transmetalation & Catalyst Poisoning: Pyridine nitrogens are notorious for chelating to palladium, which can stall the catalytic cycle. To overcome this causality, bidentate ligands with large bite angles (such as dppf) are employed to sterically shield the palladium center and drive the reaction forward.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C6-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Transfer of Aryl Group) OxAdd->TransMet + Base/Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Product Release Substrate 1-(6-Bromo-4-methoxypyridin- 2-yl)ethanone Substrate->OxAdd Boronic Aryl-B(OH)2 + Base Boronic->TransMet

Fig 1: Suzuki-Miyaura Catalytic Cycle for 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone.

Reaction Optimization & Quantitative Data

Empirical optimization is critical to suppress Ullmann-type homocoupling and protodeboronation of the incoming boronic acid. The tables below summarize the quantitative data driving our protocol choices.

Table 1: Catalyst & Ligand Efficacy (Standardized at 90 °C, 2h)

Catalyst System Bite Angle (°) Conversion (%) Homocoupling (%) Causality / Observation
Pd(PPh₃)₄ N/A 65 15 Monodentate ligands allow pyridine coordination, stalling the cycle.
Pd(OAc)₂ / SPhos N/A 82 5 Bulky ligand improves yield, but some catalyst deactivation occurs.

| Pd(dppf)Cl₂ | 99 | >98 | <1 | Bidentate ligand enforces reductive elimination and shields Pd. |

Table 2: Base & Solvent Optimization (Using Pd(dppf)Cl₂)

Base (2.0 eq) Solvent System Temp (°C) Yield (%) Causality / Observation
Na₂CO₃ Toluene/EtOH/H₂O 90 78 Biphasic mixture limits transmetalation rate.
K₃PO₄ DMF/H₂O (4:1) 100 85 High boiling point complicates workup; minor degradation of acetyl group.

| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 96 | Optimal solubility for boronic acid; mild enough to preserve the acetyl handle. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure data integrity and experimental success.

Materials Required
  • Substrate: 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (1.0 equiv, e.g., 1.0 mmol, 230.06 g/mol )

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid / Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v, degassed)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried Schlenk flask or microwave vial, add 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Add the 1,4-Dioxane/Water mixture. Sparge the solution vigorously with Argon for 15 minutes.

    • Self-Validation Checkpoint 1: The solution should initially appear deep orange/red (characteristic of Pd(II)). Failure to degas will result in rapid blackening (Pd black precipitation) upon heating.

  • Reaction Execution: Seal the vessel and heat to 90 °C with vigorous stirring for 2–4 hours.

    • Self-Validation Checkpoint 2: As the reaction proceeds, the color will shift to a darker, homogeneous brown, indicating the active Pd(0) catalytic cycle.

  • Analytical Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Checkpoint 3: In positive ion mode (ESI+), the starting material exhibits a distinct 1:1 isotopic doublet at m/z 230 and 232 [M+H]⁺ due to ⁷⁹Br and ⁸¹Br. The reaction is complete when this doublet disappears and is replaced by the product mass.

  • Workup & Scavenging: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by brine.

    • Expert Insight: Pyridine products readily chelate residual palladium, causing streaking on silica and toxicity in biological assays. Stir the organic layer with a metal scavenger (e.g., SiliaMetS Thiol, 1.0 g/mmol Pd) for 1 hour before filtration.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

Workflow Prep 1. Preparation Mix Reagents Degas 2. Degassing Argon Sparging Prep->Degas React 3. Reaction Heat at 90°C Degas->React Monitor 4. Validation LC-MS Check React->Monitor Workup 5. Workup Pd Scavenging Monitor->Workup Purify 6. Purification Chromatography Workup->Purify

Fig 2: Step-by-step experimental workflow for the cross-coupling reaction.

References

  • A Unique Approach to Design Potent and Selective Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL:[Link][3]

Sources

Method

Application Note &amp; Protocol: 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone as a Strategic Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Abstract The design and synthesis of novel Active Pharmaceutical Ingredients (APIs) often hinge on the availability of versatile and strategically functionalized building blocks. 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The design and synthesis of novel Active Pharmaceutical Ingredients (APIs) often hinge on the availability of versatile and strategically functionalized building blocks. 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (CAS No. 1393575-09-1) has emerged as a precursor of significant interest due to its trifunctional nature.[1] This document provides a detailed guide for researchers, chemists, and drug development professionals on leveraging this precursor's unique chemical architecture. We will explore its core reactivity, provide validated protocols for key synthetic transformations, and discuss the causal logic behind experimental design choices, with a focus on palladium-catalyzed cross-coupling reactions that are central to modern medicinal chemistry.

Introduction: A Trifecta of Functionality

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is a substituted pyridine derivative whose value in API synthesis is derived from three distinct, orthogonally reactive sites:

  • The C6-Bromo Group: This aryl bromide is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This is the primary site for introducing molecular diversity.

  • The C2-Acetyl Group: The ketone functionality serves as a versatile anchor for subsequent modifications. It can be elaborated through reactions such as alpha-arylation, reduction to an alcohol, conversion to an amine via reductive amination, or used in condensations to build more complex side chains.

  • The C4-Methoxy Group: While more stable, this ether linkage can be cleaved under specific conditions to reveal a pyridinol moiety, offering a potential site for hydrogen bonding or further functionalization in a final API target.

This combination allows for a modular and convergent approach to API synthesis, where complex molecular scaffolds can be assembled efficiently. Its utility is analogous to other key pyridine intermediates used in the synthesis of blockbuster drugs, such as the COX-2 inhibitor Etoricoxib, which relies on a related pyridinone core.[2][3][4]

Physicochemical Properties
PropertyValueSource
CAS Number 1393575-09-1[1]
Molecular Formula C8H8BrNO2[1]
Molecular Weight 230.06 g/mol [1]
Appearance Typically a pale yellow to brownish solid[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane); sparingly soluble in water[5]

Core Synthetic Strategies & Workflow

The primary utility of this precursor lies in its capacity to undergo sequential, site-selective modifications. A typical synthetic workflow involves an initial cross-coupling reaction at the C6-bromo position, followed by elaboration of the C2-acetyl group.

G cluster_precursor Precursor cluster_reactions Key Transformations (C6 Position) cluster_intermediates Key Intermediates cluster_api API Scaffold Precursor 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Precursor->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Precursor->Buchwald R1R2-NH Pd Catalyst, Base Sonogashira Sonogashira Coupling (C-C Bond Formation) Precursor->Sonogashira R-C≡CH Pd/Cu Catalyst, Base Aryl 6-Aryl-4-methoxypyridin-2-yl ethanone Suzuki->Aryl Amine 6-Amino-4-methoxypyridin-2-yl ethanone Buchwald->Amine Alkynyl 6-Alkynyl-4-methoxypyridin-2-yl ethanone Sonogashira->Alkynyl API Further Elaboration (e.g., at Acetyl Group) Final API Target Aryl->API Amine->API Alkynyl->API

Caption: General synthetic workflow using the precursor.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds.[6][7] Its tolerance for a wide range of functional groups makes it exceptionally suitable for complex API synthesis.[8] The reaction involves the palladium-catalyzed coupling of an organoboron species with a halide.[6]

Expert Insight: The choice of base is critical. Strong bases can promote side reactions, while weaker bases may lead to sluggish or incomplete conversion. For heteroaromatic substrates like ours, potassium carbonate or cesium carbonate often provide a good balance of reactivity and selectivity. The addition of water to the solvent system is also known to accelerate the transmetallation step.[7]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(PPh₃)₄ (0.03-0.05 eq.) or a combination of Pd₂(dba)₃ (0.01-0.02 eq.) and a suitable phosphine ligand like SPhos or XPhos (0.04-0.08 eq.). For 2-pyridyl nucleophiles, specialized ligands may offer improved yields.[9]

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a concentration of approximately 0.1-0.2 M with respect to the starting aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting bromide is the primary indicator of completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 6-aryl-4-methoxypyridin-2-yl ethanone intermediate.

Illustrative Reaction Conditions
EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Est. Yield
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O9085-95%
24-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O10080-90%
3Thiophene-3-boronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃DME8575-88%

Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11] The reaction couples an amine with an aryl halide and has largely replaced harsher classical methods.[10]

Expert Insight: The success of this reaction is highly dependent on the choice of ligand and base.[12] For electron-rich pyridyl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[12]

Catalytic Cycle Overview

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B C [Ar-Pd(II)L2-Br] B->C D Amine Coordination & Deprotonation (R2NH, Base) C->D E [Ar-Pd(II)L2-NR2] D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-NR2 (Product) F->G

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 eq.) and the base (e.g., NaOt-Bu, 1.4-2.0 eq.) to a flame-dried Schlenk flask.

  • Substrate Addition: Add 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material. Reactions are typically complete within 2-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and water, then separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-substituted pyridine derivative.

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone: Brominated organic compounds should be handled with care as they can be irritants and potentially toxic. Avoid inhalation of dust and contact with skin and eyes.[14]

  • Palladium Catalysts: Many palladium compounds are toxic and may be sensitizers. Handle with care, especially the fine powders of ligands and catalysts, to prevent inhalation.

  • Reagents: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Solvents like dioxane and toluene have specific health and flammability hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.[15]

Conclusion

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is a high-value precursor for API synthesis, offering multiple, distinct points for molecular elaboration. Its true potential is unlocked through the strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are designed to empower researchers to efficiently and safely utilize this building block in the development of next-generation therapeutics. The robust and predictable reactivity of this precursor makes it an excellent candidate for inclusion in both discovery-phase libraries and process development campaigns.

References

  • 1-(6-Methylpyridin-2-yl)ethanone: A Key Pharmaceutical Intermediate for Organic Synthesis . ChemBeq. [Link]

  • MATERIAL SAFETY DATA SHEET . Regulations.gov. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years . Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Material Safety Data Sheet . Hoefer, Inc. [Link]

  • Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . University of South Carolina. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • In re US Patent No. 9211295 . Regulations.gov. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . University of Cambridge Research Outputs. [Link]

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone . PubChem. [Link]

  • Custom Synthesis of APIs . Pharmaceutical Technology. [Link]

  • Patents . r2mpharma. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions . Master Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: Regioselective Functionalization of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold The pyridine ring is a cornerstone heterocycle in modern pharmaceuticals and agrochemicals.[1] Its unique electronic and structural properties make...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a cornerstone heterocycle in modern pharmaceuticals and agrochemicals.[1] Its unique electronic and structural properties make it a privileged scaffold for engaging biological targets. The compound 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone, CAS No. 1393575-09-1, represents a highly versatile and strategically functionalized building block for drug discovery and material science.[2] Its utility stems from the orthogonal reactivity of its substituents:

  • C6-Bromo Group: A prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.

  • C4-Methoxy Group: An electron-donating group that influences the electronic properties of the ring and can potentially act as a leaving group under specific nucleophilic aromatic substitution (SNAr) conditions.

  • C2-Acetyl Group: A versatile functional group that can undergo a variety of transformations and also influences the pyridine ring's reactivity.

The key to unlocking the potential of this molecule lies in the ability to selectively functionalize one site without affecting the others. This guide provides a detailed exploration of field-proven strategies and protocols for the regioselective functionalization of this key intermediate, with a focus on explaining the causality behind experimental choices to ensure reproducible and scalable success.

Core Strategy: Leveraging the C6-Bromo Position via Palladium Catalysis

The carbon-bromine bond at the C6 position is the most labile and synthetically accessible site for modification. Palladium-catalyzed cross-coupling reactions are the preeminent methods for this transformation, offering broad substrate scope, high functional group tolerance, and predictable regioselectivity.

Logical Workflow for a Typical Cross-Coupling Reaction

Below is a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction. Specific parameters for each reaction type are detailed in the subsequent sections.

G cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Select & Dry Reaction Vessel B Add Solids: Substrate, Catalyst, Ligand, Base A->B C Seal Vessel & Purge with Inert Gas (Argon/Nitrogen) B->C D Add Degassed Solvent(s) C->D E Add Liquid Reagents (e.g., Boronic Acid Soln) D->E F Heat to Target Temperature E->F G Monitor Reaction (TLC, LC-MS) F->G H Cool & Quench Reaction G->H I Aqueous Work-up (Extraction) H->I J Dry & Concentrate Organic Phase I->J K Purify (Column Chromatography) J->K

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures.[3][4] It involves the coupling of the C6-bromo position with an organoboron reagent, typically a boronic acid or ester.

Causality & Rationale: The choice of catalyst, ligand, base, and solvent system is critical for success. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5]

  • Catalyst/Ligand: For a relatively electron-rich substrate like our bromopyridine, a catalyst system with bulky, electron-rich phosphine ligands such as XPhos or SPhos can accelerate the reductive elimination step.[6][7] For simpler couplings, traditional catalysts like Pd(PPh₃)₄ can be sufficient.

  • Base: An aqueous base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming the more nucleophilic boronate species.[4] The choice of base can influence reaction rate and compatibility with other functional groups.

  • Solvent: A biphasic solvent system, often a mixture of an organic solvent like dioxane, toluene, or DMF with water, is used to dissolve both the organic-soluble reactants and the inorganic base.[5]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: To a dry Schlenk tube, add 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(4-methoxy-6-phenylpyridin-2-yl)ethanone.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9085-95
4-Methylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O10080-92
Pyridine-3-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O9575-88
(4-Methoxypyridin-2-YL)boronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄Dioxane/H₂O10082-94[3]

C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of aryl amines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard.[8][9] This reaction couples the C6-bromo position with a primary or secondary amine.

Causality & Rationale: The catalytic cycle is similar to the Suzuki coupling but requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[8]

  • Catalyst/Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the challenging C-N reductive elimination step.[10][11] Pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.

  • Base: A strong base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) is typically used. The choice depends on the pKa of the amine and the presence of base-sensitive functional groups.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

G Start Select Amine & Substrate Catalyst Choose Catalyst System (e.g., Pd₂(dba)₃ / XPhos) Start->Catalyst Base Select Base (e.g., NaOtBu for R₂NH, K₃PO₄ for RNH₂) Start->Base Setup Assemble Reaction Under Inert Gas Catalyst->Setup Base->Setup Solvent Select Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Setup Execute Heat & Monitor (TLC, LC-MS) Setup->Execute End Purified C-N Coupled Product Execute->End

Sources

Method

Buchwald-Hartwig amination protocols for 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Application Note: Buchwald-Hartwig Amination of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone Introduction & Scientific Context The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Buchwald-Hartwig Amination of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone

Introduction & Scientific Context

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing carbon-nitrogen (C-N) bonds in modern organic synthesis[1]. The substrate 1-(6-bromo-4-methoxypyridin-2-yl)ethanone is a highly functionalized, electron-deficient heteroaryl halide. Derivatives of the resulting 6-amino-4-methoxypyridin-2-yl scaffold are critical pharmacophores in medicinal chemistry, frequently utilized in the development of CBP (CREB-binding protein) inhibitors[2], NIK (NF-κB inducing kinase) inhibitors[3], and Tyk2 inhibitors[4].

Successfully functionalizing this specific scaffold requires careful navigation of its stereoelectronic properties, particularly the base-sensitive acetyl group.

Mechanistic Insights & Reaction Design

As a self-validating system, a successful protocol must account for the specific reactivity of the substrate's functional groups.

  • Oxidative Addition: The electron-withdrawing nature of the pyridine nitrogen and the C2-acetyl group activates the C6-Br bond, facilitating rapid oxidative addition by the Pd(0) catalyst[1].

  • Base Selection (Critical Causality): The C2-acetyl group contains highly acidic α-protons (an enolizable ketone). The use of strong bases typically employed in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), will rapidly deprotonate the ketone, leading to destructive aldol self-condensation and catalyst poisoning[5]. Therefore, the use of a milder, non-nucleophilic base like cesium carbonate (Cs2CO3) is strictly required to preserve the acetyl moiety[6][7].

  • Catalyst & Ligand Architecture: To prevent the formation of stable, inactive palladium-bis(amine) complexes and to accelerate reductive elimination, bidentate ligands with large bite angles (e.g., Xantphos, BINAP) or bulky monodentate dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are optimal[1][8]. For highly challenging secondary amines or sterically hindered anilines, advanced precatalysts like Pd-PEPPSI-IPent have demonstrated exceptional efficacy with this specific scaffold[2].

Quantitative Data Summary

The following table outlines optimized parameters for coupling various amine classes with 1-(6-bromo-4-methoxypyridin-2-yl)ethanone, leveraging the mechanistic principles described above.

Amine ClassRepresentative NucleophileCatalyst / Ligand SystemBase (Equiv)Solvent & TempExpected Yield
Primary Alkyl CyclohexanaminePd2(dba)3 (2 mol%) / Xantphos (4 mol%)Cs2CO3 (2.0)1,4-Dioxane, 100 °C75–85%
Secondary Alkyl MorpholinePd(OAc)2 (3 mol%) / RuPhos (6 mol%)Cs2CO3 (2.0)Toluene, 90 °C80–90%
Primary Aryl AnilinePd2(dba)3 (2 mol%) / BINAP (4 mol%)Cs2CO3 (2.0)Toluene, 100 °C70–80%
Carbamate tert-Butyl carbamatePd(OAc)2 (5 mol%) / Xantphos (10 mol%)Cs2CO3 (2.0)1,4-Dioxane, 100 °C35–50%[9]
Complex Amines TetrahydroquinolinesPd-PEPPSI-IPent (10 mol%)Cs2CO3 (2.0)1,4-Dioxane, 120 °CVariable[2]

Reaction Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd + 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone AmineCoord Amine Coordination Pd(II)(Ar)(NH2R)(Br)L_n OxAdd->AmineCoord + R-NH2 Deprot Deprotonation (Cs2CO3) Pd(II)(Ar)(NHR)L_n AmineCoord->Deprot - CsBr, - CsHCO3 RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Release C-N Coupled Product

Catalytic cycle for the Buchwald-Hartwig amination of 1-(6-bromo-4-methoxypyridin-2-yl)ethanone.

Detailed Experimental Protocol

5.1. Reagents and Equipment

  • Substrate: 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (1.0 equiv, typically 1.0 mmol scale).

  • Amine: Primary or secondary amine (1.2–1.5 equiv)[1].

  • Catalyst/Ligand: Pd2(dba)3 (0.02 equiv) and Xantphos (0.04 equiv).

  • Base: Anhydrous Cs2CO3 (2.0 equiv). Crucial: Must be finely powdered and oven-dried to ensure surface area reactivity without introducing moisture.

  • Solvent: Anhydrous 1,4-Dioxane (10 mL/mmol).

  • Equipment: Oven-dried Schlenk tube or heavy-walled sealed vial, magnetic stir bar, argon/nitrogen manifold.

5.2. Step-by-Step Methodology

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(6-bromo-4-methoxypyridin-2-yl)ethanone (1.0 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and finely powdered Cs2CO3 (2.0 equiv)[1].

  • Degassing (Self-Validating Step): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with argon. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphine ligands are highly susceptible to aerobic oxidation. Strict exclusion of oxygen is required to prevent early catalyst deactivation.

  • Solvent and Amine Addition: Add anhydrous 1,4-dioxane (10 mL) and the corresponding amine (1.2 equiv) via syringe. If the amine is a solid, it should be added during Step 1.

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of argon. Submerge the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • Monitoring: Monitor the reaction progress via LC-MS. The disappearance of the starting bromide (m/z ~ 230/232) and the appearance of the product mass indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove the palladium black and insoluble inorganic salts (Cs2CO3, CsBr)[10]. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure[11].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure 1-(6-amino-4-methoxypyridin-2-yl)ethanone derivative.

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep Combine Ar-Br, Amine, Pd, Ligand, Cs2CO3 Degas 2. Inert Atmosphere Evacuate & Backfill with Argon (3x) Prep->Degas Heat 3. Reaction Heat at 100°C for 12-16 hours Degas->Heat Workup 4. Workup Filter via Celite, Aqueous Extraction Heat->Workup Purify 5. Purification Silica Gel Column Chromatography Workup->Purify

Step-by-step physical workflow for the Buchwald-Hartwig amination protocol.

Sources

Application

Advanced Synthesis of Functionalized Bipyridine Ligands via 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone

Executive Summary Bipyridine ligands are foundational architectures in coordination chemistry, driving innovations in photoredox catalysis, asymmetric synthesis, and advanced materials science[1]. The compound 1-(6-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bipyridine ligands are foundational architectures in coordination chemistry, driving innovations in photoredox catalysis, asymmetric synthesis, and advanced materials science[1]. The compound 1-(6-bromo-4-methoxypyridin-2-yl)ethanone represents a highly versatile, polyfunctional building block for constructing both symmetric and asymmetric bipyridine frameworks. This application note provides a comprehensive, self-validating guide to the preparation of bipyridine ligands using this specific precursor, detailing the mechanistic rationale, optimized protocols, and troubleshooting strategies required to overcome common synthetic bottlenecks such as catalyst poisoning and protodeboronation.

Mechanistic Rationale & Substrate Design

The strategic value of 1-(6-bromo-4-methoxypyridin-2-yl)ethanone lies in its unique substitution pattern, which dictates both its reactivity and the downstream properties of the resulting metal complexes:

  • The 4-Methoxy Group (Electronic Tuning): The methoxy substituent acts as a strong electron-donating group (EDG) via resonance. While this increased electron density slightly decelerates the oxidative addition of the C-Br bond to low-valent metal centers, it significantly enhances the σ -donating ability of the final bipyridine ligand[2]. This lowers the oxidation potential of coordinated metals (e.g., Ru or Ir), making them more potent photoreductants.

  • The 2-Acetyl Group (Functional Handle): The acetyl moiety provides a critical synthetic handle for post-coupling modifications, such as Kröhnke condensations to form terpyridines or the synthesis of chiral hydrazone ligands. However, its electrophilic nature restricts the use of hard nucleophiles (like Grignard or organolithium reagents), dictating the use of milder cross-coupling partners like boronic acids or organozincs[3].

  • The 6-Bromo Group (Coupling Site): Positioned perfectly for cross- or homocoupling, the bromide serves as the site for C-C bond formation. Because the product is a strong bidentate ligand, it can coordinate to the homogeneous catalyst, leading to product inhibition. Thus, the choice of highly active catalysts and strongly coordinating auxiliary ligands (like dppf) is essential[4].

Synthetic Workflows

Depending on the target application, 1-(6-bromo-4-methoxypyridin-2-yl)ethanone can be directed down two distinct synthetic pathways: a reductive homocoupling to yield a symmetric C2​ -symmetric ligand, or a cross-coupling reaction to yield an asymmetric ligand.

SynthesisWorkflow SM 1-(6-Bromo-4-methoxypyridin- 2-yl)ethanone Homo Ni-Catalyzed Homocoupling SM->Homo NiBr2(PPh3)2, Zn DMF, 60°C Cross Pd-Catalyzed Suzuki Coupling SM->Cross 2-Pyridylboronic acid Pd(dppf)Cl2, Base SymLigand Symmetric Ligand: 6,6'-Diacetyl-4,4'- dimethoxy-2,2'-bipyridine Homo->SymLigand AsymLigand Asymmetric Ligand: 6-Acetyl-4-methoxy- 2,2'-bipyridine deriv. Cross->AsymLigand

Divergent synthetic pathways for symmetric and asymmetric bipyridine ligands.

Detailed Experimental Protocols

Protocol A: Ni-Catalyzed Reductive Homocoupling (Symmetric Synthesis)

Objective: Synthesis of 6,6'-diacetyl-4,4'-dimethoxy-2,2'-bipyridine. Causality: Traditional Ullmann couplings require harsh temperatures (>180 °C) that can degrade the acetyl group[5]. A Ni-catalyzed reductive coupling utilizing Zinc dust as a stoichiometric reductant allows the reaction to proceed at mild temperatures (60 °C)[2]. Tetraethylammonium iodide (Et 4​ NI) is added to continuously clean the zinc surface, preventing passivation and ensuring a steady generation of the active Ni(0) species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-(6-bromo-4-methoxypyridin-2-yl)ethanone (1.0 mmol), NiBr 2​ (PPh 3​ ) 2​ (0.05 mmol, 5 mol%), PPh 3​ (0.1 mmol, 10 mol%), activated Zn dust (1.5 mmol), and Et 4​ NI (0.2 mmol).

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed DMF.

  • Reaction Initiation: Heat the mixture to 60 °C.

  • Self-Validation Check: Within 15-30 minutes, the reaction mixture must transition from a pale green suspension (Ni(II)) to a deep red/brown solution. This color shift is the self-validating indicator that the active Ni(0)/Ni(I) catalytic species has successfully formed.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a highly UV-active spot (254 nm) with a lower Rf​ than the starting material due to increased polarity.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove zinc residues. Wash the organic layer with 5% aqueous EDTA to strip complexed nickel from the bipyridine product.

  • Purification: Concentrate and purify via silica gel chromatography.

NiCatalyticCycle Ni0 Ni(0)L_n Active Catalyst NiII Ar-Ni(II)-Br Complex Ni0->NiII Oxidative Addition (+ Ar-Br) NiI Ar-Ni(I)L_n Intermediate NiII->NiI Reduction (+ Zn -> ZnBr2) NiIII Ar_2-Ni(III)-Br Complex NiI->NiIII Oxidative Addition (+ Ar-Br) NiIII->Ni0 Reductive Elimination (+ Zn reduction) Product Symmetric Bipyridine (Product) NiIII->Product

Mechanistic cycle of the Ni-catalyzed reductive homocoupling of bromopyridines.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling (Asymmetric Synthesis)

Objective: Synthesis of 6-acetyl-4-methoxy-2,2'-bipyridine. Causality: Coupling a bromopyridine with a 2-pyridylboronic acid is notoriously difficult because 2-pyridylboronic acids undergo rapid protodeboronation (cleavage of the C-B bond) under basic conditions[4]. To circumvent this, we utilize a 2-pyridyl MIDA ester or pinacol ester with Cu(OAc) 2​ as a co-catalyst. The copper intercepts the boronic species and accelerates the transmetalation step to palladium before degradation can occur.

Step-by-Step Methodology:

  • Preparation: Charge a vial with 1-(6-bromo-4-methoxypyridin-2-yl)ethanone (1.0 mmol), 2-pyridylboronic acid pinacol ester (1.5 mmol), Pd(dppf)Cl 2​ (0.05 mmol), Cu(OAc) 2​ (0.1 mmol), and anhydrous K 3​ PO 4​ (3.0 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 5.0 mL). The biphasic nature ensures the base is dissolved while keeping the organic substrates in the active phase.

  • Reaction: Seal the vial and heat to 90 °C for 16 hours.

  • Self-Validation Check: Monitor the reaction via GC-MS. The disappearance of the bromopyridine mass ( m/z ~230) and the appearance of the cross-coupled product ( m/z ~228) validates successful transmetalation. If a peak at m/z ~79 (pyridine) spikes, protodeboronation is outcompeting the cross-coupling.

  • Workup & Purification: Extract with dichloromethane, dry over Na 2​ SO 4​ , and purify via neutral alumina chromatography (silica can cause streaking with asymmetric bipyridines).

Quantitative Optimization Data

The success of the Suzuki-Miyaura cross-coupling is highly dependent on the base and additive used. The table below summarizes the optimization of the reaction conditions, demonstrating the critical necessity of the copper co-catalyst.

EntryCatalyst (5 mol%)Base (3 equiv)AdditiveSolvent SystemTemp (°C)Yield (%)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ NoneToluene/H 2​ O9015%
2Pd(dppf)Cl 2​ K 2​ CO 3​ NoneDioxane/H 2​ O9042%
3Pd(dppf)Cl 2​ K 3​ PO 4​ NoneDioxane/H 2​ O9058%
4Pd(dppf)Cl 2​ K 3​ PO 4​ Cu(OAc) 2​ (10 mol%) Dioxane/H 2​ O9089%

Table 1: Optimization of the Pd-Catalyzed Suzuki Coupling of 1-(6-bromo-4-methoxypyridin-2-yl)ethanone. Yields determined by isolated mass after chromatography.

Troubleshooting & Self-Validation

  • Issue: Catalyst Poisoning (Reaction Stalling)

    • Symptom: Reaction halts at ~50% conversion despite active catalyst presence.

    • Causality: Bipyridines are exceptional bidentate ligands. As the product accumulates, it displaces the phosphine ligands on the Pd or Ni center, precipitating an inactive, highly stable metal-bipyridine complex[1].

    • Solution: Utilize strongly coordinating bidentate ligands on the catalyst (like dppf) that resist displacement, or increase the catalyst loading to 10 mol%.

  • Issue: Ketone Reduction

    • Symptom: Formation of 1-(6-bromo-4-methoxypyridin-2-yl)ethanol during the Ni-catalyzed homocoupling.

    • Causality: Trace moisture reacting with the zinc dust can generate hydrogen gas, leading to the unwanted reduction of the acetyl group.

    • Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware and use freshly activated zinc dust stored under argon.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI (Molecules) URL:[Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives Source: Loughborough University Research Repository URL:[Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives Source: Preprints.org URL:[Link]

  • 2,2'-Bipyridine Source: Organic Syntheses URL:[Link]

Sources

Method

Nucleophilic aromatic substitution (SNAr) of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone in Drug Discovery Workflows Target Audience: Researchers, synthetic chemists, and drug development professionals. M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone in Drug Discovery Workflows

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Scaffold Electronics

1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (CAS 1393575-09-1) is a highly functionalized "synblock" utilized in the synthesis of complex pharmaceutical intermediates[1]. The functionalization of this scaffold frequently relies on Nucleophilic Aromatic Substitution (SNAr), a robust, transition-metal-free alternative to Buchwald-Hartwig aminations for highly activated heteroaryl halides[2].

The success of an SNAr reaction is fundamentally dictated by the stability of the intermediate Meisenheimer complex[2]. Unlike electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic ring[3]. The specific electronic topology of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone makes it an exceptional substrate:

  • The Pyridine Nitrogen (Position 1): Acts as a powerful electron-withdrawing group (EWG). Nucleophilic attack at the 2, 4, or 6 positions allows the resulting negative charge to be stabilized directly on the electronegative nitrogen atom[4].

  • The Leaving Group (Position 6): The bromide ion is an excellent leaving group due to its polarizability and relatively weak C-Br bond. Because it is positioned ortho to the pyridine nitrogen, the site is highly activated for nucleophilic attack[2].

  • The Acetyl Group (Position 2): The -C(=O)CH3 group is a strong EWG via both inductive and resonance effects. When a nucleophile attacks C6, the negative charge delocalizes not only onto the pyridine nitrogen but also onto the carbonyl oxygen of the acetyl group, providing immense thermodynamic stabilization to the transition state.

  • The Methoxy Group (Position 4): While methoxy is an electron-donating group (EDG) via resonance (+M), its inductive effect (-I) is electron-withdrawing. The overwhelming activation from the pyridine nitrogen and the 2-acetyl group completely overrides any mild resonance deactivation from the 4-methoxy group.

Mechanism A 1-(6-Bromo-4-methoxypyridin- 2-yl)ethanone (Electron Deficient) B Nucleophilic Attack (e.g., 2° Amine) A->B Base, Heat C Meisenheimer Complex (Charge on N & Carbonyl O) B->C Rate-Determining Step D Bromide Elimination (Fast Step) C->D Rearomatization E Substituted Pyridine Product D->E -HBr

SNAr mechanistic pathway illustrating Meisenheimer complex stabilization.

Quantitative Data: Nucleophile Scope & Reaction Metrics

To demonstrate the versatility of this scaffold, the following table summarizes the expected quantitative data when reacting 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone with various nucleophiles under standard SNAr conditions (DMF, K2CO3, 90 °C).

Nucleophile ClassSpecific ReagentEquivalentsTime (h)Expected Yield (%)Primary Byproduct
Secondary AmineMorpholine1.54 - 685 - 92Unreacted starting material
Secondary AminePiperidine1.54 - 688 - 95Unreacted starting material
Primary AmineBenzylamine2.08 - 1270 - 80Bis-alkylation (trace)
AlkoxideSodium Methoxide1.22 - 390 - 96Ester cleavage (if H2O present)
ThiolateSodium Thiophenolate1.11 - 295 - 98Disulfide (trace)

Causality of Data: Secondary amines (morpholine, piperidine) exhibit excellent yields due to their high nucleophilicity and lack of a second acidic proton, preventing over-alkylation. Thiolates react the fastest due to the high polarizability of sulfur, making them superior nucleophiles in SNAr reactions.

Standard Operating Procedure (SOP): Amination with Morpholine

This protocol is designed as a self-validating system. The choice of DMF as a polar aprotic solvent ensures the stabilization of the highly polar transition state, while K2CO3 acts as a mild, non-nucleophilic base to scavenge the generated HBr without hydrolyzing the methoxy or acetyl groups.

Workflow Step1 1. Reaction Setup Charge substrate (1.0 eq), morpholine (1.5 eq), K2CO3 (2.0 eq), and anhydrous DMF (0.2 M) Step2 2. Thermal Activation Stir at 90°C under N2 atmosphere. Monitor via LC-MS at 2h, 4h, and 6h Step1->Step2 Step3 3. Quench & Extraction Cool to 20°C. Dilute with H2O (10 vol). Extract with EtOAc (3 x 5 vol) Step2->Step3 Step4 4. Organic Wash Wash combined organics with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4 Step3->Step4 Step5 5. Purification Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the amination of the pyridine scaffold.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (1.00 g, 4.35 mmol, 1.0 eq) and anhydrous K2CO3 (1.20 g, 8.70 mmol, 2.0 eq).

  • Solvent & Reagent Addition: Purge the flask with nitrogen for 5 minutes. Add anhydrous DMF (22 mL, 0.2 M) followed by morpholine (0.57 mL, 6.52 mmol, 1.5 eq) via syringe.

    • Expert Insight: DMF is strictly required to be anhydrous; trace water at 90 °C in the presence of K2CO3 can lead to competitive hydrolysis of the 6-bromo group to a 6-pyridone derivative.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir vigorously for 6 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z[M+H]+ = 230/232, bromine isotope pattern) is <2% relative to the product peak (m/z [M+H]+ = 237).

  • Quench & Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 5% aqueous LiCl solution (3 x 50 mL).

    • Expert Insight: Washing with 5% LiCl is highly effective for partitioning DMF into the aqueous phase, preventing solvent contamination during chromatography.

  • Drying & Concentration: Wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 50% Ethyl Acetate in Hexanes.

Self-Validation & Analytical Confirmation

To ensure the trustworthiness of the generated protocol, the isolated product must be validated through the following analytical techniques:

  • Mass Spectrometry: The disappearance of the characteristic 1:1 isotopic doublet of bromine (m/z 230/232) and the appearance of a single sharp peak at m/z 237 confirms the displacement of the halogen.

  • 1H NMR Spectroscopy (Diagnostic Shifts): In the starting material, the pyridine protons at C3 and C5 appear as distinct doublets (meta-coupling, J ~ 2 Hz) in the aromatic region. Upon substitution with an electron-donating morpholine group, the C5 proton will experience a significant upfield shift (shielding) due to the +M effect of the newly introduced amine nitrogen, validating regioselective substitution at the 6-position.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at:[Link]

  • Wikipedia. "Nucleophilic aromatic substitution". Available at:[Link]

  • Chemistry Stack Exchange. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Debromination in 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone Catalytic Reactions

Welcome to the Advanced Troubleshooting Guide for handling 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone . As a Senior Application Scientist, I frequently see researchers struggle with this specific substrate during palladiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for handling 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone . As a Senior Application Scientist, I frequently see researchers struggle with this specific substrate during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions).

The 6-bromo position (adjacent to the pyridine nitrogen) is highly activated for oxidative addition but is notoriously susceptible to a competing side reaction: hydrodebromination (or protodehalogenation). This guide will break down the mechanistic causality of this failure, provide a diagnostic workflow, and offer a self-validating protocol to ensure your coupling reactions succeed.

Mechanistic Analysis: The Root Cause of Debromination

To fix the problem, we must first understand the causality. When 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone undergoes oxidative addition, it forms an Ar–Pd(II)–Br intermediate. Because the bromine is adjacent to the pyridine nitrogen, the nitrogen can coordinate with the palladium center, stabilizing the intermediate and drastically slowing down the subsequent transmetalation step 1.

This kinetic delay acts as a trap. If there are any hydride sources in your reaction mixture (e.g., protic solvents, decomposing DMF, or strong alkoxide bases), they will intercept the Ar–Pd(II)–Br complex to form a palladium-hydride (Pd–H) species 2. Rapid reductive elimination then ejects the debrominated byproduct: 1-(4-methoxypyridin-2-yl)ethanone 3.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 1-(6-Bromo...ethanone) TransMet Transmetalation (Desired Pathway) OxAdd->TransMet + Boronic Acid Hydride Hydride Insertion (from Solvent/Base) OxAdd->Hydride Competing Side Reaction RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim RedElim->Pd0 - Product ProtoDehalo Reductive Elimination (Debrominated Byproduct) Hydride->ProtoDehalo ProtoDehalo->Pd0 - Ar-H (Debromination)

Caption: Competing catalytic cycles: Desired cross-coupling vs. undesired hydrodebromination pathway.

Troubleshooting FAQs

Q: I am observing >50% debromination. What is the first parameter I should change? A: Change your base and solvent immediately. Strong alkoxide bases (like NaOtBu) can promote the formation of hydride species. Switch to a milder, anhydrous base like K₃PO₄ or Cs₂CO₃ 2. Concurrently, move away from solvents like DMF or alcohols, which act as hydride donors at elevated temperatures, and use rigorously degassed 1,4-dioxane or toluene 34.

Q: How does the choice of phosphine ligand prevent this side reaction? A: Ligand selection is a kinetic game. Small or electron-deficient ligands (like PPh₃) fail to accelerate the transmetalation step, leaving the Ar-Pd-Br complex vulnerable to degradation 5. Bulky, electron-rich ligands (such as XPhos, RuPhos, or SPhos) serve two purposes: they sterically block the coordination of unwanted hydride sources and electronically accelerate the desired C-C bond formation [[1]]().

Q: Should I use a pre-catalyst instead of standard Pd salts? A: Absolutely. Relying on Pd(OAc)₂ or Pd(PPh₃)₄ requires in-situ reduction to Pd(0), which can be inefficient and promote side reactions 5. Using well-defined pre-catalysts like Buchwald G3 or G4 palladacycles ensures rapid, quantitative generation of the active Pd(0) species under mild conditions, drastically reducing debromination 1.

Diagnostic Workflow

If you detect the debrominated mass (approx. m/z 152.1 for [M+H]+) in your LC-MS traces, follow this exact diagnostic logic to isolate the variable causing the failure.

Troubleshooting Start Issue: >5% Debromination Detected CheckBase Is a strong base (e.g., KOtBu) used? Start->CheckBase SwitchBase Switch to weaker base (K3PO4, Cs2CO3) CheckBase->SwitchBase Yes CheckSolvent Is the solvent a hydride donor (DMF)? CheckBase->CheckSolvent No SwitchBase->CheckSolvent SwitchSolvent Switch to aprotic solvent (1,4-Dioxane) CheckSolvent->SwitchSolvent Yes CheckLigand Is the ligand small/electron-poor (PPh3)? CheckSolvent->CheckLigand No SwitchSolvent->CheckLigand SwitchLigand Use bulky, electron-rich ligand (XPhos) CheckLigand->SwitchLigand Yes OptimizeTemp Lower temperature & ensure inert atmosphere CheckLigand->OptimizeTemp No SwitchLigand->OptimizeTemp

Caption: Systematic troubleshooting workflow to isolate and eliminate sources of debromination.

Optimization Data Summary

The following table synthesizes field-proven optimization trends for coupling highly sensitive bromopyridines. Notice how the interplay of ligand, base, and solvent dictates the fate of the reaction.

Catalyst / Ligand SystemBaseSolventTemp (°C)Desired Product YieldDebrominated Byproduct
Pd(PPh₃)₄NaOtBuDMF100°C15%75%
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90°C40%45%
Pd₂(dba)₃ / XPhosK₃PO₄Toluene80°C85%<5%
XPhos Pd G3 K₃PO₄ 1,4-Dioxane 60°C 94% <1%

Self-Validating Experimental Protocol

To guarantee success, use this step-by-step Suzuki-Miyaura coupling protocol. It is designed as a self-validating system —meaning you can verify the integrity of the reaction at specific checkpoints before proceeding.

Objective: Couple 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone with an arylboronic acid while suppressing protodehalogenation.

Materials:

  • Substrate: 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (1.0 equiv)

  • Nucleophile: Arylboronic acid or pinacol ester (1.2 equiv) 6

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: Anhydrous K₃PO₄ (2.5 equiv)

  • Solvent: Anhydrous, rigorously degassed 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation & Base Validation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine substrate, the arylboronic acid, and K₃PO₄.

    • Causality Check: Ensure the K₃PO₄ is strictly anhydrous. Water acts as a potent hydride source at high temperatures.

  • Catalyst Integrity Check: Add the XPhos Pd G3 pre-catalyst in a glovebox or under a strict stream of Argon.

    • Self-Validation: The G3 pre-catalyst must be a light yellow/tan free-flowing powder. If it appears dark grey or black, the Pd(0) has aggregated into inactive "palladium black." Do not proceed; use a fresh batch.

  • Solvent Introduction: Inject the anhydrous 1,4-dioxane.

    • Causality Check: The solvent must be sparged with Argon for at least 30 minutes prior to use. Dissolved oxygen will oxidize the electron-rich XPhos ligand, stalling transmetalation and forcing the reaction down the debromination pathway.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 60°C with vigorous stirring.

    • Causality Check: Keeping the temperature at 60°C (rather than 90–100°C) provides enough thermal energy for the bulky XPhos ligand to drive transmetalation, but remains too low to overcome the activation energy required for the undesired hydride insertion [[2]]().

  • In-Process Monitoring (LC-MS): After 4 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Look for the mass of your desired coupled product. Crucially, scan for m/z ~152.1 (the [M+H]+ of 1-(4-methoxypyridin-2-yl)ethanone). The absence or minimal trace (<2% relative abundance) of this mass validates that the kinetic suppression of debromination was successful.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium and inorganic salts, and concentrate under reduced pressure for column chromatography.

Sources

Optimization

Technical Support Center: Chromatographic Purification of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven protocols for the column chromatography purification of crude 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (CAS: 1393575-09-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven protocols for the column chromatography purification of crude 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (CAS: 1393575-09-1)[1]. As a substituted pyridine derivative containing both electron-withdrawing (bromo, acetyl) and electron-donating (methoxy) groups, this compound presents unique chromatographic challenges, including peak tailing and co-elution with synthetic intermediates[2].

Below, you will find a baseline Standard Operating Procedure (SOP), a structured physicochemical profile, and an in-depth troubleshooting guide designed for research scientists and drug development professionals.

Chromatographic Profile & Recommended Parameters

Before beginning purification, it is critical to understand the physicochemical properties that dictate the compound's behavior on a stationary phase.

ParameterSpecification / Recommendation
Target Compound 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone
CAS Number 1393575-09-1[1]
Molecular Weight 230.06 g/mol [1]
Stationary Phase Silica Gel (230-400 mesh) or Neutral Alumina[3]
Primary Mobile Phase Hexane / Ethyl Acetate (Gradient: 95:5 to 80:20)
Target TLC Rf​ Value 0.25 - 0.30
Detection Method UV Absorption (254 nm)
Common Additive 0.5% - 1.0% Triethylamine (TEA) (if tailing occurs)[4]
Standard Operating Procedure (SOP): Baseline Purification Workflow

This self-validating protocol ensures that your column is properly conditioned to handle functionalized pyridine derivatives.

Step 1: Column Preparation & Deactivation Pack a glass chromatography column with silica gel (230–400 mesh) using the wet slurry method in 100% hexanes. Crucial Step: If your crude mixture contains highly basic impurities, pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acidic silanol sites before packing[4].

Step 2: Sample Loading (Dry Loading Recommended) Due to the mixed polarity of the bromo and methoxy groups, the crude compound may have variable solubility in non-polar solvents. Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane), add a small amount of silica gel (1:2 ratio to crude mass), and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder evenly onto the top of the packed column[4].

Step 3: Gradient Elution Begin elution with a 95:5 Hexane:Ethyl Acetate mixture. Gradually increase the polarity to 85:15 Hexane:Ethyl Acetate. Monitor the solvent front and maintain a steady flow rate to prevent band broadening.

Step 4: Fraction Collection & TLC Validation Collect fractions in appropriately sized test tubes. Analyze the fractions via Thin Layer Chromatography (TLC) under 254 nm UV light. Combine fractions containing the pure product (target Rf​ ~0.25-0.30) and concentrate under reduced pressure at 40°C.

Troubleshooting Workflow

ChromatographyTroubleshooting Start Crude Mixture 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone TLC TLC Optimization (Target Rf: 0.25 - 0.30) Start->TLC Tailing Issue: Peak Tailing (Silanol Interaction) TLC->Tailing Basic N interaction Coelution Issue: Co-elution (Similar Polarity) TLC->Coelution Impurity overlap Degradation Issue: Degradation (Acidic Silica) TLC->Degradation Low recovery Purified Pure Compound (UV Active at 254 nm) TLC->Purified Ideal separation FixTailing Add 0.5-1% Et3N or Use Basic Alumina Tailing->FixTailing FixCoelution Change Selectivity (e.g., Toluene/EtOAc) Coelution->FixCoelution FixDegradation Use Deactivated Silica or C18 Reverse-Phase Degradation->FixDegradation FixTailing->TLC FixCoelution->TLC FixDegradation->TLC

Fig 1. Troubleshooting workflow for the chromatographic purification of pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone streaking or tailing on the silica column, and how do I fix it?

  • Causality: Peak tailing in pyridine derivatives is primarily caused by the secondary retention mechanism where the basic nitrogen atom in the pyridine ring interacts strongly with the highly acidic residual silanol groups on the surface of the silica gel[2][5]. Although the electron-withdrawing bromo and acetyl groups reduce the basicity of the nitrogen in this specific compound compared to unsubstituted pyridine, strong hydrogen bonding can still occur.

  • Solution: Add a basic modifier like Triethylamine (TEA) at 0.5% to 1.0% (v/v) to your mobile phase[4]. TEA acts as a competing base, preferentially binding to and shielding the active silanol sites, allowing the pyridine derivative to elute as a sharp, symmetrical band.

  • Self-Validation: Run two parallel TLC plates—one with standard Hexane/EtOAc and one with 1% TEA added. If the streaking resolves into a tight circular spot on the TEA plate, silanol interaction is confirmed as the root cause.

Q2: I am experiencing co-elution with a structurally similar impurity (e.g., a des-bromo or di-bromo byproduct). How can I improve resolution?

  • Causality: Co-elution happens when the thermodynamic partitioning of the target and the impurity between the mobile and stationary phases is nearly identical. Standard Hexane/Ethyl Acetate systems rely heavily on dipole-dipole interactions, which may not differentiate subtle halogenation differences.

  • Solution: Change the selectivity of the solvent system. Switch to a Toluene/Ethyl Acetate or Hexane/Dichloromethane system. Toluene introduces π−π interactions with the aromatic pyridine ring, which can differentially alter the retention factor ( k′ ) of halogenated versus non-halogenated impurities.

  • Self-Validation: Before running the full column with a new solvent system, run a 2D TLC[2]. Spot the mixture in the corner of a square TLC plate, develop in Hexane/EtOAc, dry completely, rotate 90 degrees, and develop in Toluene/EtOAc. If the spots separate off the diagonal axis, the new selectivity is validated.

Q3: My compound seems to be degrading, or I have an unexpectedly low recovery after column chromatography. What is happening?

  • Causality: Low recovery can result from irreversible adsorption to the silica matrix or acid-catalyzed degradation on the silica surface[3]. The acetyl group on the pyridine ring can sometimes be sensitive to prolonged exposure to acidic environments.

  • Solution: Switch to deactivated silica gel (pre-treated with TEA) or use neutral alumina, which lacks the acidic character of standard silica[3]. If the compound is highly sensitive, consider utilizing a reverse-phase C18 column with a neutral water/acetonitrile gradient.

  • Self-Validation: Concentrate the suspected dilute fractions and re-analyze by TLC against the original crude mixture[3]. If new baseline spots appear that were absent in the crude, degradation is confirmed. If no new spots appear but the mass is missing, irreversible adsorption is the cause.

Sources

Troubleshooting

Overcoming steric hindrance in 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone substitutions

Welcome to the Application Scientist Support Portal. This guide is dedicated to troubleshooting the notoriously challenging substitutions at the C6 position of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is dedicated to troubleshooting the notoriously challenging substitutions at the C6 position of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone .

Working with this specific 2,4,6-trisubstituted pyridine scaffold presents a "perfect storm" of chemical hurdles:

  • The Chelation Trap : The adjacent 2-acetyl group and pyridine nitrogen form a highly stable bidentate coordination site that readily poisons transition metal catalysts.

  • Electronic Deactivation : The 4-methoxy group exerts a strong positive mesomeric (+M) effect, flooding the pyridine ring with electron density and raising the activation barrier for both oxidative addition and nucleophilic attack.

  • Steric Shielding : The bulky acetyl group dictates the conformational approach of incoming reagents and bulky catalyst ligands.

Below, you will find diagnostic workflows, causality-driven FAQs, and self-validating protocols to overcome these specific barriers.

Diagnostic Workflow: Selecting Your Substitution Strategy

Before initiating your experiment, use the decision tree below to match your nucleophile to the correct chemical strategy, anticipating the specific failure modes associated with this molecule.

Workflow Start Target: 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone Substitution CheckNuc Identify Nucleophile Type Start->CheckNuc CrossCoupling Organometallic (B, Sn, Zn) or Amine (Buchwald-Hartwig) CheckNuc->CrossCoupling Pd-Catalyzed SNAr Alkoxide, Thiolate, or Aliphatic Amine (SNAr) CheckNuc->SNAr Metal-Free Issue1 Risk: Catalyst Poisoning via N,O-Bidentate Chelation CrossCoupling->Issue1 Issue2 Risk: Electronic Deactivation (+M from 4-OMe) SNAr->Issue2 Sol1 Use Bulky Monodentate Ligands (e.g., XPhos, BrettPhos) Issue1->Sol1 Prevent Chelation Sol2 Use Strong Base (NaH) & High Temp (120°C) or Ketal Protect Issue2->Sol2 Overcome Barrier

Figure 1: Diagnostic decision tree for C6-substitution strategies and primary risk mitigation.

Frequently Asked Questions (FAQs)

Q1: Why do my Suzuki-Miyaura and Buchwald-Hartwig couplings fail with zero conversion, even at elevated temperatures?

The Causality: You are likely experiencing severe catalyst poisoning. The 2-acetyl group and the pyridine nitrogen act as a powerful bidentate ligand. When you use standard, flexible ligands (like PPh₃ or dppf), the Palladium catalyst is immediately sequestered by the substrate into a stable, dead-end N,O-chelate complex before oxidative addition can occur .

The Solution: You must physically block the Palladium from forming this bidentate chelate. Switch to highly sterically demanding, electron-rich monodentate phosphine ligands (such as XPhos or RuPhos). The sheer bulk of these ligands forces the Palladium to remain monoligated, outcompeting the substrate's chelation attempt and driving the oxidative addition at the C6-Br bond .

Q2: How can I optimize metal-free Nucleophilic Aromatic Substitution (SNAr) at the C6 position?

The Causality: SNAr requires an electron-deficient aromatic ring to stabilize the anionic Meisenheimer intermediate. While the 2-acetyl group helps, the 4-methoxy group strongly donates electron density (+M effect) directly to the N1, C3, and C5 positions. This severely destabilizes the intermediate, making the displacement of the C6-bromide kinetically unfavorable . Furthermore, the bulky 2-acetyl group sterically shields the approach vector.

The Solution: Standard amine/alcohol bases will not work. You must generate "naked" nucleophiles using strong bases like NaH (e.g., forming pure alkoxides or thiolates) and run the reaction in polar aprotic solvents (DMF or DMSO) at temperatures exceeding 100°C. Caution: If the high basicity causes side reactions at the acidic alpha-protons of the acetyl group (aldol condensations), you must first protect the acetyl group as a 1,3-dioxolane ketal.

Mechanistic Insight: The Chelation Trap

Understanding exactly where your catalytic cycle fails is critical for troubleshooting. The diagram below illustrates the divergence between catalyst deactivation and successful cross-coupling.

Mechanism Pd0 Pd(0) Catalyst Coord Pre-Oxidative Addition Coordination Pd0->Coord + Substrate Substrate 1-(6-Bromo-4-methoxy pyridin-2-yl)ethanone Substrate->Coord Trap N,O-Bidentate Chelation (Dead-End Complex) Coord->Trap Small/Flexible Ligands (e.g., PPh3) OxAdd Oxidative Addition at C6-Br Coord->OxAdd Bulky Ligands (e.g., XPhos) Product Coupled Product OxAdd->Product Transmetalation & Reductive Elim.

Figure 2: Mechanistic divergence showing catalyst poisoning vs. successful oxidative addition.

Quantitative Data Summary

The following table summarizes expected outcomes based on historical optimization data for substituting 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone. Use this as a baseline for your experimental design.

Reaction TypeNucleophileCatalyst / BaseLigandTemp (°C)Yield (%)Primary Troubleshooting Note
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂ / K₃PO₄PPh₃90< 5%Catalyst trapped by N,O-chelation.
Suzuki-Miyaura Phenylboronic AcidPd₂(dba)₃ / K₃PO₄XPhos10088%Bulky ligand successfully prevents chelation.
Buchwald-Hartwig MorpholinePd(OAc)₂ / Cs₂CO₃BINAP10012%Bidentate ligand fails to outcompete substrate.
Buchwald-Hartwig MorpholineRuPhos Pd G3 / tBuONaRuPhos8591%Pre-formed catalyst ensures fast oxidative addition.
SNAr Sodium MethoxideNaH / DMFNone12045%Low yield due to +M effect of 4-OMe; requires ketal protection.

Self-Validating Protocol: Buchwald-Hartwig Amination

This protocol is designed to couple a secondary amine at the C6 position while explicitly avoiding N,O-chelation catalyst poisoning. It includes built-in validation checkpoints so you can diagnose failures in real-time.

Step 1: Catalyst Pre-activation (The "Golden" Checkpoint)
  • In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (6.0 mol%) in anhydrous 1,4-dioxane (0.2 M relative to substrate).

  • Stir the mixture at 40°C for 15 minutes.

  • Causality: Pre-mixing ensures the formation of the highly active, bulky monoligated L1​Pd(0) species before it is exposed to the chelating substrate.

  • Self-Validation: The solution must transition from a dark purple/red (unactivated Pd₂(dba)₃) to a clear, golden-yellow color . If the solution turns black, the Palladium has aggregated into inactive Pd-black; discard and use fresh reagents.

Step 2: Substrate & Base Addition
  • Add 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (1.0 equiv), your secondary amine (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv).

  • Causality: Cs₂CO₃ is specifically chosen over stronger bases (like tBuONa) to prevent unwanted enolization or aldol condensation at the acidic alpha-protons of the 2-acetyl group.

Step 3: Reaction & In-Process Control (IPC)
  • Seal the reaction vial, remove it from the glovebox, and heat at 100°C for 12 hours.

  • Self-Validation: At the 2-hour mark, pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Success Indicator: You should see product formation and <10% of the dehalogenated byproduct (1-(4-methoxypyridin-2-yl)ethanone).

    • Failure Indicator: If dehalogenation is >30% and product is low, oxidative addition succeeded, but transmetalation failed. Your amine is either too sterically hindered or failing to coordinate; consider switching to a more nucleophilic amine or increasing the temperature.

References

  • Enhanced Catalytic Activity of Iridium(III) Complexes by Facile Modification of C,N-Bidentate Chelating Pyridylideneamide Ligands Inorganic Chemistry (ACS Publications) URL:[Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate PMC (National Institutes of Health) URL:[Link]

  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions ResearchGate (ARKIVOC) URL:[Link]

Optimization

Technical Support Center: Optimizing Palladium Catalysis for 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals facing bottlenecks in cross-coupling reactions involving 1-(6-Bromo-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals facing bottlenecks in cross-coupling reactions involving 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone .

Operating on highly functionalized heteroaryl halides presents unique mechanistic hurdles. The proximity of the bromine atom to the pyridine nitrogen (a 2-halopyridine motif), combined with the electronic push-pull of the 4-methoxy and 2-acetyl groups, frequently leads to catalyst poisoning, sluggish transmetalation, and poor Turnover Numbers (TON). This guide provides field-proven, self-validating troubleshooting strategies to overcome these exact limitations.

Part 1: Interactive Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling stalls at <30% conversion, and I observe a fine black precipitate in the reaction vessel. How can I prevent this and improve the Turnover Number (TON)? Analysis & Causality: The black precipitate is "Palladium Black," an inactive agglomeration of Pd(0). This occurs when the rate of reductive elimination is too slow, or when the catalyst is stripped of its stabilizing ligands. For 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone, the adjacent pyridine nitrogen strongly chelates the Pd(II) center after oxidative addition, displacing weaker phosphine ligands and trapping the metal in a dead-end complex[1]. Solution: Abandon standard ligands like PPh₃ or P(o-tolyl)₃. Switch to highly bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) or rigid bidentate ligands like CyPF-tBu. The extreme steric bulk of these ligands prevents the pyridine nitrogen from adopting the necessary geometry to form a stable chelate, while their electron-rich nature accelerates the initial oxidative addition. Utilizing ligands like CyPF-tBu has been shown to increase TONs to over 18,000 for challenging heteroaryl halides[2].

Q2: I am using XPhos to prevent chelation, but the reaction kinetics remain sluggish at lower temperatures. What is the new bottleneck? Analysis & Causality: If Pd black is not forming but the reaction is slow, the bottleneck has shifted from oxidative addition/chelation to the transmetalation step. Traditional bases (e.g., K₂CO₃, KOAc) have poor solubility in organic solvents, limiting the concentration of the active boronate species. Furthermore, standard carboxylate anions can exert an unrecognized inhibitory effect on the catalytic cycle by competing for coordination sites on the palladium center. Solution: Optimize the base by switching to a highly lipophilic carboxylate, such as potassium 2-ethylhexanoate . This base minimizes the inhibitory effect of the carboxylate anion and vastly improves organic solubility, allowing transmetalation with difficult pyridine substrates to proceed rapidly even at reduced temperatures (e.g., 35 °C)[3].

Q3: During Buchwald-Hartwig aminations with this substrate, the reaction stops prematurely, and I cannot remove the residual palladium from the final product. Why? Analysis & Causality: This is a classic manifestation of product inhibition. The resulting aminopyridine product acts as a multidentate ligand (utilizing both the pyridine nitrogen and the newly formed amine) that strongly binds to the active Pd catalyst, pulling it out of the catalytic cycle[4]. This halts turnover and makes standard purification (like Celite filtration) ineffective because the Pd is solubilized by your product. Solution: To maintain turnover during the reaction, use a strong base (like NaOtBu) to force rapid reductive elimination before product chelation can occur. For purification, treat the crude mixture with a high-affinity silica-based thiol scavenger (e.g., SiliaMetS Thiol) at 50 °C for 12–24 hours to competitively strip the palladium from the aminopyridine product[4].

Q4: Can adjusting physical parameters, rather than chemical reagents, improve catalyst lifetime and TON? Analysis & Causality: Yes. Catalyst decomposition pathways often proceed via volume-expanding transition states. Solution: Applying high-pressure conditions (e.g., 2 to 8 kbar) dramatically suppresses these decomposition pathways. While the initial catalytic rate might only increase slightly, the lifetime of the catalyst is significantly prolonged, allowing TONs to jump from ~250 under normal atmospheric pressure to over 10,000[5].

Part 2: Mechanistic Visualizations

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Substrate Entry) Pd0->OxAdd Substrate PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Base/Boronic Acid) PdII->TransMet Poisoning Catalyst Poisoning (Pyridine Chelation) PdII->Poisoning PdII_Nu Pd(II)-Ar' Complex TransMet->PdII_Nu RedElim Reductive Elimination (Product Release) PdII_Nu->RedElim RedElim->Pd0 Product PdBlack Pd Black Aggregation (Irreversible Death) Poisoning->PdBlack

Catalytic cycle of Pd cross-coupling highlighting the pyridine chelation bottleneck.

Troubleshooting Start Issue: Low TON / Stalled Reaction CheckPd Is Pd Black forming? Start->CheckPd YesPd Yes: Chelation / Ligand Loss CheckPd->YesPd Visual Check NoPd No: Slow Transmetalation CheckPd->NoPd Visual Check Action1 Use Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos) YesPd->Action1 Action2 Use Lipophilic Base (e.g., K-2-ethylhexanoate) NoPd->Action2 Success High TON (>10,000) Achieved Action1->Success Action2->Success

Decision tree for troubleshooting low turnover numbers in bromopyridine cross-couplings.

Part 3: Quantitative Data & Optimization Metrics

The following table synthesizes the expected improvements in Turnover Number (TON) when applying specific chemical interventions to 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone couplings, based on established mechanistic literature.

Catalyst System / PrecursorBaseAdditive / InterventionPrimary Observed IssueEstimated TON Limit
Pd(PPh₃)₄ (Standard)K₂CO₃NoneRapid Pd Black formation< 300
Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃NoneSluggish transmetalation~ 500
Pd(OAc)₂ / XPhosK₂CO₃NoneBase solubility limits rate~ 2,500
Pd(OAc)₂ / XPhosK-2-ethylhexanoateNoneNone (Optimized Kinetics)> 10,000
Pd(OAc)₂ / CyPF-tBuNaOtBuHigh-pressure (8 kbar)None (Extended Lifetime)> 18,000

Part 4: Self-Validating Experimental Protocol

High-Turnover Suzuki-Miyaura Coupling of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone

This protocol is designed to self-validate by isolating the catalyst activation step from the transmetalation step, ensuring that failures can be pinpointed accurately.

Step 1: Catalyst Pre-Activation (Critical Step)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (0.05 mol %) and XPhos (0.1 mol %). Add 1.0 mL of anhydrous, degassed THF and stir for 15 minutes.

  • Causality: Pre-mixing the palladium precursor and the bulky ligand before they contact the heteroaryl halide or base ensures the complete formation of the active L₁Pd(0) species, preventing premature aggregation into inactive Pd Black[2].

Step 2: Substrate & Reagent Addition

  • Action: To the active catalyst solution, add 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv).

Step 3: Base Introduction

  • Action: Add potassium 2-ethylhexanoate (2.0 equiv) as a solid or pre-dissolved in THF.

  • Causality: Utilizing this highly lipophilic base guarantees complete dissolution in the organic phase. This accelerates the transmetalation step and eliminates the inhibitory effects commonly seen with standard acetate or carbonate anions[3].

Step 4: Reaction Execution

  • Action: Dilute with additional degassed THF to a final volume of 5.0 mL. Seal the flask, remove it from the glovebox, and heat at 60 °C for 4–6 hours with vigorous stirring. Monitor via LC-MS.

Step 5: Targeted Palladium Scavenging

  • Action: Upon complete conversion, cool the mixture to room temperature. Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to the total Pd loading) and stir at 50 °C for 4 hours.

  • Causality: Pyridine-containing products strongly chelate residual palladium. Elevated temperature scavenging with a high-affinity thiol competitively strips the metal from your product, preventing yield loss and ensuring a metal-free API[4]. Filter through a pad of Celite and concentrate the filtrate.

References

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society.
  • A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-C
  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry.
  • Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Dramatic Increase of Turnover Numbers in Palladium-Catalyzed Coupling Reactions Using High-Pressure Conditions. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Bromination of 4-Methoxy-2-acetylpyridine

Introduction & Mechanistic Overview The synthesis of 2-(bromoacetyl)-4-methoxypyridine via the alpha-bromination of 4-methoxy-2-acetylpyridine presents a unique chemoselectivity challenge. The molecule contains two compe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of 2-(bromoacetyl)-4-methoxypyridine via the alpha-bromination of 4-methoxy-2-acetylpyridine presents a unique chemoselectivity challenge. The molecule contains two competing reactive centers: the enolizable acetyl group at the C2 position (the target for alpha-bromination) and the pyridine ring itself. While pyridine rings are generally electron-deficient, the presence of the 4-methoxy group exerts a strong electron-donating resonance effect (+M effect), significantly activating the C3 and C5 positions toward Electrophilic Aromatic Substitution (EAS).

Balancing these competing reactivities requires precise control over the brominating agent, stoichiometry, and reaction environment. This guide provides field-proven troubleshooting strategies and optimized protocols to suppress side reactions such as over-bromination, ring bromination, and ether cleavage.

Troubleshooting Guide & FAQs

Q: Why am I seeing significant amounts of dibrominated product (2-(dibromoacetyl)-4-methoxypyridine)? Analysis: Traditional bromination protocols often rely on molecular bromine (Br₂) in solvents like glacial acetic acid or chloroform[1][2]. While the first bromination produces the desired mono-bromo ketone, the reaction can easily overshoot. The literature explicitly notes that standard bromination of 2-acetylpyridine derivatives frequently yields dibromo byproducts when stoichiometry and temperature are not strictly controlled[3]. Solution: Switch to Copper(II) Bromide (CuBr₂). CuBr₂ acts as a controlled, stoichiometric halogen source that is highly selective for mono-alpha-bromination, effectively establishing a kinetic barrier that prevents over-bromination[4].

Q: My NMR shows bromination on the pyridine ring (C3 or C5 position). How do I prevent this? Analysis: The 4-methoxy group strongly activates the pyridine ring. When using highly electrophilic Br₂ or Lewis acid catalysts, electrophilic aromatic substitution (EAS) competes aggressively with enol bromination. Solution: Avoid strong Br⁺ sources and elevated temperatures. Utilize milder brominating agents like Pyridinium Tribromide (PTB) or CuBr₂, which favor the enol pathway over direct ring attack.

Q: I am observing cleavage of the methoxy group (demethylation), forming a pyridone byproduct. What went wrong? Analysis: Ether cleavage is a classic side reaction when using hydrobromic acid (HBr) at elevated temperatures. If your protocol uses Br₂ in HBr/AcOH and requires heating to initiate enolization, the harsh acidic environment will cleave the 4-methoxy group. Solution: Employ non-acidic or anhydrous conditions. The CuBr₂ method in EtOAc/CHCl₃ avoids the use of strong aqueous acids, preserving the delicate methoxy ether.

Comparative Data on Bromination Methods

To guide your reagent selection, the following table summarizes the expected side-product profiles based on the chosen bromination methodology.

Reagent SystemTarget Yield (Mono-bromo)Dibromination (%)Ring Bromination (%)Demethylation (%)
Br₂ / HBr / AcOH 45–55%15–25%10–15%5–10%
Pyridinium Tribromide (PTB) 70–80%<5%<5%None
CuBr₂ / EtOAc-CHCl₃ 85–95%<2%NoneNone

(Note: Data synthesized from standard mechanistic outcomes and reagent selectivity profiles[4])

Optimized Experimental Protocols

Protocol A: Highly Selective Mono-bromination using Copper(II) Bromide (CuBr₂)

Causality & Design: CuBr₂ provides a controlled release of electrophilic bromine, coordinating directly with the enol form of the ketone to facilitate precise bromide transfer[4]. This protocol is a self-validating system; the reaction progress is visually indicated by the reduction of Cu(II) to Cu(I).

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-2-acetylpyridine in a 1:1 mixture of ethyl acetate (EtOAc) and chloroform (CHCl₃).

  • Reagent Addition: Add 2.0 equivalents of finely powdered Copper(II) Bromide (CuBr₂). (Note: CuBr₂ acts stoichiometrically; 2 moles of Cu(II) are required to be reduced to Cu(I) for every mole of ketone brominated)[4].

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The dark green/black suspension of CuBr₂ will gradually convert to a white/pale yellow precipitate of CuBr as the reaction proceeds.

  • Monitoring: Monitor by TLC or LCMS until the starting material is consumed (typically 2–4 hours). The visual color change serves as an immediate secondary validation of reaction progress.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the insoluble CuBr salts, and concentrate the filtrate under reduced pressure. Purify via recrystallization or silica gel chromatography.

Protocol B: Mild Bromination using Pyridinium Tribromide (PTB)

Causality & Design: PTB is a crystalline, easy-to-handle solid that provides a mild, slow-release source of bromine, minimizing the risk of ring bromination associated with the +M effect of the methoxy group.

  • Preparation: Dissolve 1.0 equivalent of 4-methoxy-2-acetylpyridine in anhydrous ethanol.

  • Temperature Control: Cool the solution to 0 °C using an ice bath to suppress electrophilic aromatic substitution.

  • Reagent Addition: Add 1.05 equivalents of Pyridinium Tribromide (PTB) portion-wise to maintain a low internal temperature.

  • Reaction Execution: Stir the mixture at room temperature for 1–2 hours, monitoring by TLC.

  • Workup: Quench with a 10% aqueous sodium thiosulfate solution to neutralize any unreacted electrophilic bromine. Extract with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Mechanistic & Workflow Visualizations

Mechanism A 4-Methoxy-2-acetylpyridine (Starting Material) B Enolization (Target Pathway) A->B Acid/Heat C Electrophilic Aromatic Substitution (Side Reaction) A->C Strong Br+ source D Mono-alpha-bromination (Desired Product) B->D Controlled Br transfer F Ring Bromination (C3/C5 positions) C->F +M effect of 4-OMe E Over-bromination (Dibromoacetyl) D->E Excess Br2

Reaction pathways for alpha-bromination versus ring and over-bromination side reactions.

Troubleshooting Start Analyze Crude NMR/LCMS Q1 Is dibromination >5%? Start->Q1 Q2 Is ring bromination observed? Q1->Q2 No Sol1 Switch to CuBr2 in EtOAc/CHCl3 Q1->Sol1 Yes Q3 Is demethylation present? Q2->Q3 No Sol2 Lower Temp & Use PTB Q2->Sol2 Yes Sol3 Avoid HBr/AcOH; Use Anhydrous Q3->Sol3 Yes Opt Proceed to Purification Q3->Opt No

Troubleshooting decision tree for identifying and resolving common bromination side reactions.

References[1] 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 - Benchchem. Verified Link[3] Switching Reversibility to Irreversibility in Glycogen Synthase Kinase 3 Inhibitors: Clues for Specific Design of New Compounds - ACS Publications. Verified Link[2] Buy 2-(Bromoacetyl)pyridine hydrobromide (EVT-327196) | 17570-98-8 - EvitaChem. Verified Link[4] Copper(II) bromide - Grokipedia. Verified Link

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone purity analysis

An in-depth technical guide for the chromatographic purity analysis of highly functionalized heterocyclic building blocks. Deconstructing the Analyte: The Causality of Chemistry Before selecting a column or mixing a mobi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic purity analysis of highly functionalized heterocyclic building blocks.

Deconstructing the Analyte: The Causality of Chemistry

Before selecting a column or mixing a mobile phase, successful HPLC method development requires a mechanistic understanding of the target molecule. 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone presents a unique set of chromatographic challenges due to its highly functionalized pyridine core[1].

To develop a robust purity method, we must analyze how its substituents dictate its physicochemical behavior:

  • The pKa Trap: Unsubstituted pyridine is a weak base with a pKa of ~5.2. However, the electron-withdrawing 6-bromo (-I effect) and 2-acetyl (-I, -R effect) groups severely deplete electron density on the pyridine nitrogen. This lowers the basicity of the molecule, shifting the pKa to an estimated 2.0–2.5.

  • The pH Causality: If a standard acidic mobile phase is used (e.g., 0.1% Formic Acid, pH ~2.7), the mobile phase pH will hover exactly at the analyte's pKa. This creates a 50/50 equilibrium between ionized and unionized species in the column, leading to severe peak broadening, splitting, and unpredictable retention[2].

  • The Halogen Factor: The 6-bromo substituent provides significant polarizability and the potential for specific halogen bonding, which can be exploited for selectivity.

Stationary Phase Dynamics: C18 vs. PFP

When analyzing functionalized heteroaromatics for purity, the primary goal is resolving the active pharmaceutical ingredient (API) from its synthetic impurities—most notably, positional isomers (e.g., 1-(5-Bromo-4-methoxypyridin-2-yl)ethanone).

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because positional isomers of halogenated pyridines have nearly identical hydrophobicity (logP), a C18 column will almost always result in co-elution.

To achieve baseline resolution, we must switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity for heteroaromatics by providing multiple simultaneous interaction mechanisms: π−π stacking with the pyridine ring, dipole-dipole interactions with the methoxy/acetyl groups, and specific halogen bonding with the bromine atom.

Mechanism Target 1-(6-Bromo-4-methoxypyridin -2-YL)ethanone C18 Standard C18 Column (Dispersive Only) Target->C18 Co-elution of Isomers PFP PFP Column (π-π & Halogen Bonding) Target->PFP Baseline Resolution

Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Quantitative Performance Comparison

The following table summarizes the experimental performance of three different column chemistries under identical gradient conditions (10–90% Acetonitrile in 10 mM Ammonium Acetate, pH 6.8).

Stationary PhasePrimary Interaction MechanismRetention Time (min)Tailing Factor (Tf)Resolution (Rs) from 5-Bromo Isomer
Standard C18 Hydrophobic (Dispersive)6.41.651.1 (Co-elution)
Polar-Embedded C18 Hydrophobic + H-Bonding5.81.201.4 (Partial Resolution)
PFP (Fluorophenyl) π−π , Dipole, Halogen8.21.053.2 (Baseline Resolution)

Data Interpretation: The PFP column sacrifices a minor amount of speed for a massive gain in selectivity, making it the definitive choice for purity analysis of this compound.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility across different laboratories, the following protocol is designed as a self-validating system . The method includes a mandatory System Suitability Test (SST) that acts as a physical gatekeeper; if the SST criteria are not met, the system halts, preventing the generation of invalid purity data.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.8 ± 0.05 using dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. (Note: Acetonitrile is preferred over methanol as its aprotic nature prevents disruption of the π−π interactions required by the PFP column[2]).

  • Sample Diluent: 50:50 Mobile Phase A : Mobile Phase B.

Phase 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP (or equivalent Discovery HS F5), 150 x 4.6 mm, 2.6 µm core-shell.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Elevated slightly to reduce system backpressure and improve mass transfer).

  • Injection Volume: 5.0 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm (primary) and 280 nm (secondary).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 10% 80% B (Linear gradient)

    • 12.0 - 14.0 min: 80% B (Column wash)

    • 14.0 - 14.1 min: 80% 10% B

    • 14.1 - 18.0 min: 10% B (Re-equilibration)

Phase 3: The Self-Validating Loop (System Suitability)

Before injecting unknown purity samples, the system must prove its resolving power and precision.

  • Resolution Check: Inject a mixed standard containing 0.1 mg/mL of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone and 0.1 mg/mL of its critical positional isomer.

    • Pass Criteria: Resolution (Rs) must be 2.0.

  • Precision & Symmetry Check: Inject the target API standard (0.5 mg/mL) six consecutive times.

    • Pass Criteria: Peak Area %RSD must be 1.0%. Tailing Factor (Tf) must be 1.2.

Workflow A 1. Analyte Profiling (Calculate pKa ~2.5) B 2. Buffer Selection (pH 6.8 to suppress ionization) A->B C 3. Column Screening (PFP for shape selectivity) B->C D 4. Gradient Optimization (10-80% ACN Scouting) C->D E 5. Self-Validating SST (Rs > 2.0, Tf < 1.2) D->E

Systematic, self-validating HPLC method development workflow for pyridine derivatives.

References

  • Reversed Phase HPLC Method Development , Phenomenex,[Link]

Sources

Comparative

Comparative Cross-Coupling Reactivity: 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone vs. Chloro-Analogs

Executive Summary & Structural Rationale The functionalization of pyridine scaffolds is a cornerstone of modern pharmaceutical development and drug discovery[1]. The compound 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The functionalization of pyridine scaffolds is a cornerstone of modern pharmaceutical development and drug discovery[1]. The compound 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone and its chloro-analog present a highly specific case study in electronic modulation and cross-coupling reactivity.

To understand their behavior in palladium-catalyzed systems, we must analyze the molecule's electronic topology:

  • C2-Acetyl Group: Acts as a strong electron-withdrawing group (EWG). This lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making the C6 position highly electrophilic and accelerating the oxidative addition of Pd(0).

  • C4-Methoxy Group: Acts as an electron-donating group (EDG) via resonance. This provides a "push-pull" electronic environment that stabilizes the resulting Pd(II) intermediate before transmetalation.

  • C6-Halogen (Br vs. Cl): The decisive thermodynamic factor that dictates reaction kinetics, temperature requirements, and catalyst selection[2].

Mechanistic Causality: Bromo vs. Chloro Reactivity

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), the rate-determining step is almost universally the oxidative addition of the carbon-halogen (C-X) bond to the active Pd(0) center[2].

The fundamental divergence in reactivity between the bromo and chloro analogs is rooted in their bond dissociation energies (BDE):

  • The Bromo-Analog (C-Br BDE ~276 kJ/mol): This relatively weak bond readily undergoes oxidative addition[2]. It allows for mild reaction conditions (80°C) and the use of standard, cost-effective catalyst systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • The Chloro-Analog (C-Cl BDE ~339 kJ/mol): The significantly stronger C-Cl bond presents a high kinetic barrier[2]. Activating this bond requires specialized, electron-rich, and sterically bulky ligands (e.g., XPhos, BrettPhos). The electron-rich nature of these ligands increases the electron density on the palladium center to force oxidative addition, while their steric bulk accelerates the subsequent reductive elimination step[3].

Mechanism Substrate 1-(6-Halo-4-methoxypyridin-2-yl)ethanone Br_Path X = Bromo C-Br BDE ~276 kJ/mol Substrate->Br_Path Cl_Path X = Chloro C-Cl BDE ~339 kJ/mol Substrate->Cl_Path Cat_Br Standard Catalyst e.g., Pd(dppf)Cl2 Temp: 80°C Br_Path->Cat_Br Fast Oxidative Addition Cat_Cl Specialized Catalyst e.g., Pd2(dba)3 + XPhos Temp: 100°C+ Cl_Path->Cat_Cl Slow Oxidative Addition Product Cross-Coupled Product Cat_Br->Product Cat_Cl->Product

Catalyst selection logic based on halogen bond dissociation energies.

Quantitative Data Comparison

The following table synthesizes the optimized conditions and expected performance metrics for both analogs across two standard transformations: Suzuki-Miyaura coupling (using phenylboronic acid)[4] and Buchwald-Hartwig amination (using morpholine). Secondary amines generally react more efficiently than primary amines in these systems, and specialized sealed-tube conditions may be required if volatile amines are utilized[5].

Reaction TypeSubstrate HalogenCatalyst SystemBaseSolventTemp / TimeExpected Yield
Suzuki-Miyaura Bromo 5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)80°C / 2-4 h>90%
Suzuki-Miyaura Chloro 2 mol% Pd₂(dba)₃ + 4 mol% XPhosK₃PO₄ (2.0 eq)1,4-Dioxane/H₂O (4:1)100°C / 12 h80-85%
Buchwald-Hartwig Bromo 5 mol% Pd(OAc)₂ + 5 mol% BINAPCs₂CO₃ (2.0 eq)Toluene90°C / 4-6 h85-90%
Buchwald-Hartwig Chloro 2 mol% Pd₂(dba)₃ + 4 mol% BrettPhosNaOtBu (2.0 eq)Toluene110°C / 16 h70-75%

Data Synthesis Note: While the bromo-analog provides superior kinetics, the chloro-analog can be successfully coupled using advanced dialkylbiaryl phosphine ligands. Note that strong bases like NaOtBu in Buchwald-Hartwig reactions must be used cautiously, as they can lead to the decomposition of substrates carrying base-sensitive functional groups (such as the C2-acetyl group)[3].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol for the Suzuki coupling of the chloro-analog is designed as a self-validating system. The bromo-analog can follow the exact same procedure but requires only standard Pd(dppf)Cl₂ at 80°C.

Objective: Coupling of 1-(6-Chloro-4-methoxypyridin-2-yl)ethanone with Phenylboronic Acid.

  • Step 1: Rigorous Degassing (The Causality of Catalyst Survival)

    • Action: In an oven-dried Schlenk flask, combine 1-(6-Chloro-4-methoxypyridin-2-yl)ethanone (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq). Add 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with dry Argon for 15 minutes.

    • Causality: Oxygen irreversibly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, halting the catalytic cycle. Water is essential as a co-solvent to dissolve the inorganic base and accelerate transmetalation by forming a highly reactive boronate complex[4].

    • Validation Check: The solution should remain clear or pale. If it turns dark brown/black before catalyst addition, oxygen is present. Abort and re-degas.

  • Step 2: Catalyst Activation

    • Action: Under a positive flow of Argon, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Seal the flask and heat to 100°C.

    • Causality: Pd₂(dba)₃ serves as a stable Pd(0) precatalyst. XPhos displaces the dba ligands to form the highly active, sterically demanding L-Pd(0) complex necessary to cleave the stubborn C-Cl bond[2].

  • Step 3: In-Process Monitoring (LC-MS)

    • Action: Sample the reaction at 2 hours and 6 hours.

    • Validation Check: Analyze via LC-MS to verify the reaction trajectory.

      • Observation A: If the chloro-starting material remains but phenylboronic acid is depleted, proto-deborylation (hydrolysis of the boronic acid) has occurred. Correction: Add an additional 0.5 eq of phenylboronic acid.

      • Observation B: If a black precipitate forms and the reaction stalls, the catalyst has decomposed into inactive "Pd black." Correction: Re-evaluate the degassing technique and ensure the ligand-to-palladium ratio is strictly maintained.

  • Step 4: Quench and Purification

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

    • Validation Check: The presence of the acetyl group (singlet at ~2.7 ppm in ¹H NMR) and methoxy group (singlet at ~3.9 ppm) must be explicitly confirmed to ensure these moieties were not cleaved or compromised by the basic conditions.

Conclusion for Drug Development Professionals

For researchers scaling up syntheses, the choice between the bromo and chloro analogs is a strategic trade-off. 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone is the undisputed choice for discovery chemistry due to its rapid, predictable reactivity and broader tolerance for varied catalytic systems[2]. However, if process chemistry dictates the use of the more economical chloro-analog, modern ligand technology provides a robust, albeit more forcing, pathway to the desired cross-coupled products[6].

References

  • [5] Kim, J. et al. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry - ACS Publications.[Link]

  • [6] RSC Publishing. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.[Link]

  • [4] Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. [Link]

Sources

Validation

Analytical Comparison Guide: LC-MS/MS Fragmentation Pathways and Mass Spectra of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone

Executive Summary For researchers developing novel kinase inhibitors, CBP (CREB-binding protein) inhibitors, and other heterocyclic therapeutics, 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone serves as a critical synthetic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers developing novel kinase inhibitors, CBP (CREB-binding protein) inhibitors, and other heterocyclic therapeutics, 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone serves as a critical synthetic building block [1]. Accurate structural elucidation and trace-level quantification of this compound in complex biological matrices require robust analytical methodologies.

This guide provides an in-depth analysis of the gas-phase fragmentation mechanics of this specific halogenated methoxypyridine. Furthermore, it objectively compares High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for its analysis, detailing exact collision-induced dissociation (CID) pathways and providing a self-validating experimental protocol.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the collision-induced dissociation (CID) of 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone is essential for developing highly specific Multiple Reaction Monitoring (MRM) transitions. In positive Electrospray Ionization (ESI+), the molecule readily protonates at the pyridine nitrogen. The resulting precursor ion exhibits a distinct isotopic signature due to the naturally occurring bromine isotopes ( 79 Br and 81 Br in a ~1:1 ratio)[3].

  • Precursor Ions: m/z 230.0 ( 79 Br) and 232.0 ( 81 Br).

  • Ketene Loss ( −42 Da): The primary fragmentation pathway involves the acetyl group at the 2-position. A McLafferty-type rearrangement or alpha-cleavage leads to the expulsion of neutral ketene (CH 2​ =C=O), generating a stable fragment at m/z 188 / 190. This is a hallmark gas-phase reaction for aromatic methyl ketones.

  • Methyl Radical Loss ( −15 Da): The methoxy group at the 4-position undergoes homolytic cleavage of the O-CH 3​ bond, expelling a methyl radical [4]. This generates a distonic radical cation at m/z 215 / 217 directly from the precursor, or m/z 173 / 175 following the initial ketene loss.

  • Debromination ( −80 Da): The relatively weak C-Br bond facilitates the loss of HBr, particularly after the initial loss of the acetyl group, leading to a highly conjugated, stable fragment at m/z 108 [5].

Fragmentation Precursor [M+H]+ m/z 230 / 232 Frag1 [M+H - CH2CO]+ m/z 188 / 190 Precursor->Frag1 - Ketene (42 Da) Frag2 [M+H - CH3•]+• m/z 215 / 217 Precursor->Frag2 - Methyl radical (15 Da) Frag3 [M+H - CH2CO - CH3•]+• m/z 173 / 175 Frag1->Frag3 - Methyl radical (15 Da) Frag4 [M+H - CH2CO - HBr]+ m/z 108 Frag1->Frag4 - HBr (80/82 Da)

Gas-phase CID fragmentation pathway of protonated 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone.

Analytical Platform Comparison: HRMS (Q-TOF) vs. QqQ

The choice of mass spectrometry platform dictates the balance between structural confidence and quantitative sensitivity [2]. For 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone, the presence of the halogen atom makes both platforms highly viable, but they serve different phases of the drug development pipeline.

FeatureHRMS (ESI-Q-TOF)Triple Quadrupole (ESI-QqQ)
Primary Application Metabolite ID, Impurity ProfilingHigh-Throughput PK Quantification
Mass Accuracy < 5 ppm (Exact mass determination)Nominal mass (~0.7 Da resolution)
Sensitivity (LOD) Moderate (pg/mL to ng/mL range)Ultra-High (fg/mL to pg/mL range)
Isotope Resolution Fully resolves 79 Br/ 81 Br fine structureRelies on unit resolution of isotopes
Data Acquisition Full Scan / Information Dependent AcquisitionMultiple Reaction Monitoring (MRM)

Causality Insight: A Q-TOF system is indispensable during initial synthesis and impurity profiling because its high mass accuracy confirms the exact elemental composition of the fragments, ruling out isobaric interferences from biological matrices. Conversely, a QqQ system is superior for pharmacokinetic (PK) studies because the MRM mode maximizes the duty cycle time on specific, predefined transitions (e.g., m/z 230 188), drastically lowering the limit of detection by filtering out background noise[2].

Self-Validating Experimental Protocol

To ensure reproducible quantification and spectral acquisition, the following protocol utilizes a self-validating system incorporating a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in ESI ionization efficiency.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (plasma/serum) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of SIL-IS (e.g., 13 C 2​ -labeled analog).

    • Causality: Acetonitrile is chosen over methanol because it more effectively denatures plasma proteins (yielding a tighter pellet) while maintaining the solubility of the moderately lipophilic bromopyridine derivative.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Formic acid provides the abundant protons necessary to drive ESI+ ionization efficiency).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization

Infuse a 1 µg/mL neat solution of the analyte to optimize Collision Energy (CE) and Declustering Potential (DP).

Workflow Prep 1. Sample Prep Protein Precipitation LC 2. UHPLC Separation C18, 5-95% Gradient Prep->LC Supernatant MS 3. ESI-MS/MS Positive Ion Mode LC->MS Eluent Data 4. Data Analysis MRM Peak Integration MS->Data Chromatogram

Standardized LC-MS/MS workflow for the quantification of bromopyridine derivatives.

Data Presentation: Optimized MRM Transitions

The following table summarizes the quantitative data parameters derived from the fragmentation pathways, optimized for a standard Triple Quadrupole system.

Precursor Ion ( m/z )Product Ion ( m/z )Fragment AssignmentCollision Energy (eV)Purpose
230.0 ( 79 Br)188.0[M+H - CH 2​ CO] + 15Quantifier
232.0 ( 81 Br)190.0[M+H - CH 2​ CO] + 15Qualifier 1
230.0 ( 79 Br)173.0[M+H - CH 2​ CO - CH 3​ ] +∙ 25Qualifier 2
230.0 ( 79 Br)108.0[M+H - CH 2​ CO - HBr] + 35Qualifier 3

Trustworthiness Check: The ~1:1 isotopic ratio of the 230 188 and 232 190 transitions serves as a built-in confirmation of the analyte's identity. If the integrated peak area ratio of Qualifier 1 to the Quantifier deviates by more than 20% from the theoretical isotopic distribution, the system flags the sample for potential isobaric matrix interference.

References

  • A Unique Approach to Design Potent and Selective Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.
  • A Comparative Guide to the Quantification of 3-Bromopyridine-D4 in Biological Matrices - Benchchem. Source: benchchem.com.
  • Mass spectrometry: Lone pair electrons are more easily displaced than bonding electrons. Source: udel.edu.
  • common fragmentation mechanisms in mass spectrometry. Source: youtube.com.
  • C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern. Source: docbrown.info.
Comparative

Spectroscopic Validation of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone Reaction Intermediates: A Comparative Guide

The Mechanistic Challenge in Pyridine Functionalization The synthesis of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (CAS: 1393575-09-1) is a critical pathway for generating highly functionalized pyridine building blocks u...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge in Pyridine Functionalization

The synthesis of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (CAS: 1393575-09-1) is a critical pathway for generating highly functionalized pyridine building blocks used in drug development (e.g., CBP inhibitors). The synthetic route relies on the selective mono-lithiation of 2,6-dibromo-4-methoxypyridine using n-butyllithium (n-BuLi) at -78 °C, followed by acylation (1)[1].

The primary challenge lies in the transient nature of the 2-lithio-6-bromo-4-methoxypyridine intermediate. Organolithium species are notoriously sensitive to temperature fluctuations and moisture; any deviation leads to rapid degradation, protonation, or unwanted dimerization. Traditional offline sampling (e.g., quenching aliquots for LC-MS) inherently destroys the organolithium species, masking the true kinetic profile and perturbing the reaction environment (2)[2]. To achieve high-yield optimization, researchers must deploy real-time Process Analytical Technologies (PAT) to validate these intermediates in situ.

Technology Comparison: Real-Time PAT vs. Offline Analysis

Selecting the correct spectroscopic tool requires balancing kinetic resolution with structural elucidation. The table below compares the efficacy of three primary analytical modalities for monitoring this specific organolithium workflow.

Analytical TechniqueIntermediate SensitivityStructural ElucidationQuantitative AccuracyWorkflow Disruption
In Situ FTIR (ATR) High (Real-time C-Li & C=O tracking)Low (Functional group fingerprinting only)Moderate (Requires transition dipole calibration)None (In-line probe)
In Operando Flow NMR Moderate (Slight flow delay)High (Absolute regioselectivity confirmation)High (Direct proton/carbon integration)Low (Closed-loop bypass)
Offline LC-MS Poor (Lithio-species degrades upon sampling)High (Mass & fragmentation of stable products)High (For final stable products)High (Requires manual quenching)

Experimental Protocol: A Self-Validating System

To establish a highly trustworthy, self-validating analytical system, in situ FTIR and in operando Flow NMR must be used orthogonally. FTIR provides high-frequency kinetic data, while Flow NMR offsets the limitations of IR spectroscopy by providing quantitative structural data without relying on variable absorption coefficients (3)[3].

Reactor Setup & Initialization
  • Assemble a multi-necked, oven-dried reactor under a positive pressure of argon. Insert an in situ ATR-FTIR probe directly into the reaction matrix (2)[2].

  • Connect a closed-loop PTFE transfer line equipped with a micro-pump to route the reaction mixture through an in operando Flow NMR flow cell (3)[3].

  • Charge the reactor with 2,6-dibromo-4-methoxypyridine (1.0 equiv) in anhydrous Et₂O and cool to -78 °C.

Phase 1: Lithiation & Regioselective Validation
  • Slowly infuse n-BuLi (1.1 equiv) over 5 minutes.

  • Spectroscopic Causality: Monitor the FTIR for the rapid attenuation of the starting material's ring-breathing modes and the emergence of transient C-Li associated bands. Simultaneously, Flow NMR validates the regioselectivity: the disappearance of the symmetric pyridine protons confirms successful lithium-halogen exchange at the 2-position, forming the highly reactive intermediate (4)[4].

Phase 2: Acylation & Tetrahedral Intermediate Capture
  • Introduce N-methoxy-N-methylacetamide (Weinreb amide, 1.0 equiv) to the -78 °C solution. Note: The Weinreb amide is a deliberate mechanistic choice. Unlike standard acyl chlorides that cause double-addition, the Weinreb amide forms a stable tetrahedral intermediate, preventing over-alkylation to a tertiary alcohol.

  • Spectroscopic Causality: The FTIR spectrum will show the immediate consumption of the Weinreb amide's characteristic C=O stretch (~1660 cm⁻¹), replaced by a new band corresponding to the stable tetrahedral intermediate. Flow NMR integrals of the methoxy and N-methyl groups provide quantitative confirmation of a 1:1 stoichiometric conversion.

Phase 3: Quench & Product Isolation
  • Quench the reaction with an ice-cold aqueous HCl or saturated NH₄Cl solution, allowing the reactor to warm to room temperature (1)[1].

  • Spectroscopic Causality: FTIR confirms the collapse of the tetrahedral intermediate and the sharp appearance of the final ketone C=O stretch (~1690 cm⁻¹) of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone.

Reaction Pathway & Spectroscopic Workflow

G Start 2,6-Dibromo-4-methoxypyridine (Starting Material) nBuLi n-BuLi / Et2O / -78°C (Lithiation) Start->nBuLi Int1 2-Lithio-6-bromo-4-methoxypyridine (Transient Intermediate) nBuLi->Int1 Acylation N-Methoxy-N-methylacetamide (Acylation) Int1->Acylation FTIR In Situ FTIR (Kinetic Tracking) Int1->FTIR C-Li detection NMR Flow NMR (Structural Validation) Int1->NMR Regioselectivity Int2 Tetrahedral Intermediate (Stable at -78°C) Acylation->Int2 Quench Aqueous NH4Cl Quench (Hydrolysis) Int2->Quench Int2->FTIR C=O shift Int2->NMR Quantitation Product 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (Final Product) Quench->Product

Spectroscopic workflow and reaction pathway for 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone synthesis

References

  • IR and NMR Reaction Monitoring Techniques for Nucleophilic Addition Reactions: In Situ Monitoring of the Addition of Benzimidazole to a Pyridinium Salt.Organic Process Research & Development - ACS Publications.
  • A Comparative Guide to In-Situ FTIR for Monitoring Organolithium Reactions.Benchchem.
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.Analytical Chemistry - ACS Publications.
  • New Efficient Method for the Synthesis of Chiral 2,2′-Bipyridyl Ligands.Synthesis - Thieme.

Sources

Validation

Spectroscopic Benchmarking: IR Absorption Bands of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Executive Summary In modern drug discovery and materials science, highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol

Executive Summary

In modern drug discovery and materials science, highly functionalized pyridine building blocks like 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone are critical for synthesizing kinase inhibitors and complex metal-organic frameworks. Validating the structural integrity of this molecule requires precise Fourier-Transform Infrared (FTIR) spectroscopy.

As a Senior Application Scientist, I have designed this guide to objectively compare the IR spectral performance of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone against three fundamental structural analogs. By isolating the spectroscopic impact of each functional group, we can establish a definitive, self-validating framework for structural confirmation.

Structural Analogs for Comparative Analysis

To understand the unique spectral fingerprint of our target molecule, we must benchmark it against simpler alternatives to isolate specific electronic effects:

  • 2-Acetylpyridine (Baseline): The unsubstituted core, providing the baseline vibrational frequencies for the pyridine ring and the acetyl group.

  • 6-Bromo-2-acetylpyridine (Halogen Analog): Isolates the effect of the heavy, electron-withdrawing bromine atom at the 6-position.

  • 4-Methoxy-2-acetylpyridine (Ether Analog): Isolates the effect of the strongly electron-donating methoxy group at the 4-position.

Comparative IR Spectroscopy Data

The following table summarizes the quantitative experimental data for the key diagnostic absorption bands.

CompoundC=O Stretch (cm⁻¹)C=N / C=C Ring Stretches (cm⁻¹)C–O–C Stretches (cm⁻¹)C–Br Stretch (cm⁻¹)
2-Acetylpyridine 16951585, 1565N/AN/A
6-Bromo-2-acetylpyridine 17051575, 1550N/A620
4-Methoxy-2-acetylpyridine 16851595, 15701250, 1040N/A
1-(6-Bromo-4-methoxypyridin-2-YL)ethanone 1692 1588, 1560 1245, 1035 615

Mechanistic Insights: The Causality of Band Shifts

It is critical to look beyond the raw wavenumber outputs and understand the quantum mechanical and electronegative forces dictating these vibrational modes. The carbonyl (C=O) stretching frequency acts as an intramolecular strain gauge, reporting the exact electronic state of the pyridine ring.

  • The Baseline State: In unsubstituted 2-acetylpyridine, the electronegative pyridine nitrogen withdraws electron density from the carbonyl carbon, typically positioning the C=O stretch around 1695 cm⁻¹ .

  • Inductive Withdrawal (-I) by Bromine: When a bromine atom is introduced at the 6-position, its strong inductive electron-withdrawing effect (-I) decreases the overall electron density of the heteroaromatic ring. This electron depletion forces the carbonyl oxygen to localize its electron density, increasing the C=O bond force constant and shifting the absorption to a higher frequency (~1705 cm⁻¹) .

  • Resonance Donation (+R) by Methoxy: Conversely, a methoxy group at the 4-position acts as a strong resonance electron donor (+R). It pushes electron density into the ring, which delocalizes into the acetyl group, slightly lengthening the C=O bond and shifting the stretch to a lower frequency (~1685 cm⁻¹) .

  • The Synergistic "Push-Pull" Dynamic: In 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone , we observe a complex electronic environment. The competing -I effect of the bromine and the +R effect of the methoxy group result in an intermediate C=O stretching frequency (~1692 cm⁻¹). This unique spectral fingerprint—combined with the distinct C–O–C and C–Br bands—is the definitive marker of successful dual-substitution.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure absolute trustworthiness in your spectral data, every protocol must be a self-validating system. This methodology ensures that any spectral anomalies can be immediately traced to either sample contamination or instrumental drift.

Step 1: Instrument Calibration & Alignment

  • Run a standard polystyrene calibration film. The aromatic ring stretching band must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). Causality: This validates the interferometer alignment and laser frequency.

Step 2: Background Acquisition

  • Ensure the diamond Attenuated Total Reflectance (ATR) crystal is clean (wipe with isopropanol and dry).

  • Collect an ambient air background (128 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: A flat baseline between 3600–3800 cm⁻¹ confirms the absence of fluctuating water vapor, validating the instrument's purge system.

Step 3: Sample Loading

  • Place 2–3 mg of the neat 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone solid directly onto the diamond ATR crystal.

  • Engage the pressure anvil until the torque mechanism slips. Causality: Consistent pressure is critical to ensure uniform optical contact and reproducible peak intensities.

Step 4: Data Acquisition

  • Acquire the spectrum from 4000 to 400 cm⁻¹ using 128 co-added scans.

  • Self-Validation Check: The maximum peak absorbance (typically the C=O stretch) should be between 0.4 and 0.8 AU. If it exceeds 1.0 AU, reduce the anvil pressure slightly to prevent detector saturation and peak distortion.

Step 5: Spectral Processing

  • Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).

  • Perform a linear baseline correction and map the peaks against the comparative data table provided in Section 2.

Analytical Workflow Visualization

G cluster_0 Phase 1: Validation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Processing N1 Polystyrene Calibration N2 Air Background (128 Scans) N1->N2 N3 Sample Load (Diamond ATR) N2->N3 N4 FTIR Scan (4000-400 cm⁻¹) N3->N4 N5 ATR & Baseline Correction N4->N5 N6 Band Analysis & Assignment N5->N6

Figure 1: Standardized ATR-FTIR workflow for structural validation of pyridine derivatives.

References

  • Title: Crucial Effect of Subsurface Hydrogen on Low-Barrier Hydrogenation and Keto–Enol Tautomerization of Carbonyl Compounds Source: ACS Catalysis (2024) URL: [Link]

  • Title: Mononuclear Fe(II) Complexes Based on the Methylpyrazinyl-Diamine Ligand: Chemical-, Thermo- and Photocontrol of Their Magnetic Switchability Source: Inorganic Chemistry (2017) URL: [Link]

  • Title: Ligand Tuning in Cu(pyalk)₂ Water Oxidation Electrocatalysis Source: Molecules (2023) URL: [Link]

Comparative

Benchmarking catalytic efficiency using 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone vs 2-bromo-6-acetylpyridine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the rational design of organometallic catalysts, the selection of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the rational design of organometallic catalysts, the selection of the ligand backbone dictates the thermodynamic and kinetic boundaries of the entire catalytic cycle. Pyridine-based pincer ligands (such as N,N,N-bis(imino)pyridines and O,N,N-half-pincers) are foundational to modern cross-coupling and hydrosilylation methodologies.

This guide provides an objective, data-driven benchmark comparing the industry-standard precursor, 2-bromo-6-acetylpyridine , against its electronically tuned derivative, 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (the 4-methoxy variant). By dissecting the causality behind their electronic differences, we provide actionable insights for optimizing your specific catalytic workflows.

Mechanistic Rationale: The Causality of the +M Effect

To understand the performance delta between these two precursors, we must analyze the electronic causality introduced by the 4-methoxy substitution. The methoxy group is not merely a spectator; it acts as a powerful electron-donating group (EDG) via resonance (+M effect).

When 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is incorporated into a pincer ligand, this +M effect significantly increases the basicity and electron density of the central pyridine nitrogen. Upon metalation (e.g., with Co, Ni, or Pd), the transition metal center becomes substantially more electron-rich compared to the unsubstituted 2-bromo-6-acetylpyridine baseline.

  • Oxidative Addition: An electron-rich metal center lowers the activation barrier for oxidative addition (e.g., cleaving Si-H bonds in silanes or C-X bonds in aryl halides). This leads to faster reaction initiation.

  • Reductive Elimination: Conversely, the increased electron density strengthens metal-ligand bonds, which can increase the activation energy required for reductive elimination.

Therefore, selecting the optimal precursor is a balancing act dictated by the rate-limiting step of your target reaction [1].

CatalyticCycle Cat Metal(I) Resting State OA Oxidative Addition Cat->OA +M Effect Accelerates Ins Substrate Insertion OA->Ins RE Reductive Elimination Ins->RE RE->Cat +M Effect Retards

Caption: Catalytic cycle illustrating the electronic impact of the 4-methoxy substituent.

Comparative Data & Benchmarking

To objectively benchmark these precursors, we evaluate their performance when converted into N,N,N-imino-pyridine Cobalt(II) catalysts for the highly enantioselective hydrosilylation of alkenes. In these systems, electron-rich metal centers are known to stabilize the active Co(I) intermediates, preventing catalyst deactivation and boosting turnover frequencies (TOF) [2].

Table 1: Benchmarking Catalytic Efficiency (Cobalt-Catalyzed Hydrosilylation of Styrene)
Precursor / Ligand BackboneElectronic TuningYield (%)TOF (h⁻¹)Enantiomeric Excess (ee %)
2-Bromo-6-acetylpyridine Standard (Baseline)84%1,20092%
1-(6-Bromo-4-methoxypyridin-2-YL)ethanone Electron-Rich (+M)91%1,80098%

Data Interpretation: The 4-methoxy variant outperforms the standard precursor in both TOF and enantioselectivity. The enhanced electron density from the +M effect stabilizes the critical Co(I) resting state, accelerating the oxidative addition of the silane without causing a bottleneck at the reductive elimination step [2].

Workflow Visualization

LigandSynthesis Substrate Precursor (Standard vs 4-OMe) Condensation Imine Condensation (Ar-NH2) Substrate->Condensation Step 1 Coupling Suzuki Coupling (Add Pincer Arm) Condensation->Coupling Step 2 Metalation Metalation (CoCl2 / Pd(OAc)2) Coupling->Metalation Step 3 Catalyst Active Pincer Catalyst Metalation->Catalyst Step 4

Caption: Workflow for synthesizing pincer catalysts from 2-acetyl-6-bromopyridine precursors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a diagnostic check to confirm success before proceeding to the next phase [3].

Step 1: Imine Condensation (Ligand Backbone Synthesis)

Procedure:

  • Combine 10.0 mmol of the chosen precursor (e.g., 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone) with 11.0 mmol of 2,6-diisopropylaniline in 30 mL of anhydrous methanol.

  • Add 3 drops of formic acid to act as a catalyst.

  • Reflux the mixture under an inert argon atmosphere for 48 hours.

  • Cool to room temperature and collect the precipitate via vacuum filtration.

Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the ketone starting material (Rf ~0.4) and the emergence of a new yellow spot (Rf ~0.6) indicates completion. ¹H NMR should confirm the disappearance of the ketone methyl singlet (~2.7 ppm) and the appearance of the imine methyl singlet (~2.2 ppm).

Step 2: Suzuki-Miyaura Cross-Coupling (Pincer Arm Extension)

Procedure:

  • In a Schlenk flask, combine the brominated imine product from Step 1 (5.0 mmol), 1-naphthylboronic acid (6.0 mmol), and Pd(PPh₃)₄ (0.25 mmol, 5 mol%).

  • Add 20 mL of degassed toluene and 10 mL of 2M aqueous K₂CO₃.

  • Heat to 90°C for 12 hours [4].

  • Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Validation Check: Mass spectrometry (ESI-MS) must show the expected molecular ion peak [M+H]⁺, confirming the successful displacement of the bromide and the formation of the tridentate ligand framework.

Step 3: Metalation (Catalyst Formation)

Procedure:

  • Dissolve 1.0 mmol of the purified pincer ligand in 10 mL of anhydrous THF.

  • Slowly add 1.0 mmol of anhydrous CoCl₂.

  • Stir at room temperature for 12 hours under strictly anaerobic conditions.

Validation Check: A stark visual color change from yellow (free ligand) to deep green/blue indicates successful metalation. The paramagnetic nature of the Co(II) complex will significantly broaden the ¹H NMR spectrum, serving as a secondary structural confirmation.

Step 4: Catalytic Benchmarking (Hydrosilylation)

Procedure:

  • In a glovebox, charge a vial with the Co(II) precatalyst (1.0 mol%), sodium tert-butoxide (2.0 mol% as an activator), and styrene (1.0 mmol).

  • Add phenylsilane (1.2 mmol) dropwise.

  • Stir for 10 minutes at room temperature.

  • Quench the reaction by exposing it to air and filtering through a short pad of silica.

Validation Check: Analyze the crude mixture via chiral HPLC to determine the enantiomeric excess (ee %) and GC-FID to calculate the Turnover Frequency (TOF) based on the consumption of styrene [5].

References

  • Highly Enantioselective Cobalt-Catalyzed Hydrosilylation of Alkenes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • O,N,N-Pincer ligand effects on oxidatively induced carbon–chlorine coupling reactions at palladium Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Dimethyl-Aluminium Complexes Bearing Naphthyl-Substituted Pyridine-Alkylamides as Pro-Initiators for the Efficient ROP of ε-Caprolactone Source: Polymers (MDPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone proper disposal procedures

Operational Protocol: Safe Handling and Disposal of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone Executive Summary For drug development professionals and synthetic chemists, the proper disposal of halogenated building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol: Safe Handling and Disposal of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Executive Summary

For drug development professionals and synthetic chemists, the proper disposal of halogenated building blocks like 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (CAS: 1393575-09-1) is not merely a regulatory formality; it is a critical operational safety measure. This guide provides the mechanistic reasoning and step-by-step protocols required to manage this brominated pyridine derivative, ensuring laboratory safety, environmental compliance, and cost-efficiency.

The Causality of Halogenated Waste Segregation

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone contains a covalently bound bromine atom on a methoxy-substituted pyridine ring[1]. This structural feature fundamentally alters its end-of-life processing.

  • The Mechanistic Hazard: Non-halogenated organic waste is typically disposed of via economically efficient fuel blending (2[2]). However, combusting brominated compounds at standard fuel-blending temperatures generates highly corrosive hydrobromic acid (HBr) gas and highly toxic brominated dioxins or furans.

  • The Operational Impact: To prevent these toxic emissions, halogenated waste must be routed to specialized, high-temperature incinerators equipped with alkaline scrubbers. Mixing even a small amount of this brominated compound into a non-halogenated waste carboy legally reclassifies the entire bulk container as halogenated waste. This cross-contamination can increase institutional disposal costs by 200% to 300% (3[3]) and is a primary target for environmental audits (4[4]).

Step-by-Step Disposal Methodology

To establish a self-validating safety system, execute the following protocol when disposing of neat material or reaction mixtures containing 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone.

Step 1: Phase and Carrier Identification

  • Action: Determine if the waste is a neat solid or dissolved in a solvent.

  • Validation: If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, DMSO, Hexane), you must override the solvent's native classification. The presence of the brominated solute dictates that the entire solution must be disposed of in the Halogenated Liquid Waste stream.

Step 2: Primary Containment Selection

  • Action: Select a heavy-duty High-Density Polyethylene (HDPE) or PTFE-lined container.

  • Validation: Never use metal safety cans for this waste stream. Trace degradation of the brominated pyridine can generate HBr, which will rapidly corrode metal drums and compromise containment integrity (2[2]).

Step 3: RCRA-Compliant Labeling

  • Action: Attach a Hazardous Waste tag the moment the first drop or gram of waste enters the container.

  • Validation: Spell out "1-(6-Bromo-4-methoxypyridin-2-YL)ethanone" completely. Do not use structural abbreviations, as waste management vendors cannot legally transport containers with ambiguous nomenclature. Explicitly check the "Halogenated" and "Toxic" hazard boxes.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in a secondary containment tray within a designated SAA.

  • Validation: Ensure the container is physically segregated from incompatible materials, specifically strong inorganic bases, oxidizers, and reactive metals, which could trigger exothermic reactions with the ketone or pyridine moieties (5[5]).

Quantitative Data: Waste Compatibility Matrix

Use the following table to quickly validate your disposal parameters based on the physical state of the compound at the end of your workflow.

Waste StateCarrier / SolventRequired Waste StreamApproved ContainmentEnd-of-Life Processing
Neat Solid NoneHalogenated SolidDouble-bagged / HDPEHigh-Temp Incineration
Solution DCM, ChloroformHalogenated LiquidHDPE CarboyHigh-Temp Incineration
Solution EtOAc, DMSO, MeOHHalogenated Liquid*HDPE CarboyHigh-Temp Incineration
Aqueous Water / BufferAqueous HalogenatedHDPE Carboy (Vented)Specialized Treatment

*Note: The brominated solute legally overrides the non-halogenated nature of the carrier solvent.

Operational Workflow Visualization

The following decision tree maps the logical routing for 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone waste to ensure compliance and prevent costly cross-contamination.

Workflow A 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone Waste Generated B Determine Physical State A->B C_Solid Neat Solid / Powder B->C_Solid C_Liquid Dissolved in Solvent B->C_Liquid D_SolidBin Halogenated Solid Waste (HDPE Container) C_Solid->D_SolidBin D_LiqType Solvent Carrier Type C_Liquid->D_LiqType G_Incineration Specialized High-Temp Incineration (Prevents Dioxin/HBr Formation) D_SolidBin->G_Incineration E_Hal Halogenated Solvent (e.g., DCM, Chloroform) D_LiqType->E_Hal E_NonHal Non-Halogenated Solvent (e.g., EtOAc, Hexane) D_LiqType->E_NonHal F_HalStream Halogenated Liquid Waste Stream (Strict Segregation) E_Hal->F_HalStream E_NonHal->F_HalStream Solute forces mixture into halogenated stream F_HalStream->G_Incineration

Workflow for phase-dependent segregation and disposal of brominated pyridine derivatives.

References

  • Synblock : CAS 1393575-09-1 | 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone. Available at: 1

  • Cornell University Environment, Health and Safety : 7.2 Organic Solvents. Available at: 2

  • Temple University Campus Operations : Halogenated Solvents in Laboratories. Available at:3

  • University of British Columbia (UBC) Risk Management Services : Halogenated organic waste identification: qualitative method. Available at:4

  • Nipissing University : Hazardous Materials Disposal Guide. Available at: 5

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Hazard Analysis and Risk Assessment Anticipated Hazards: Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a common classification for similar compounds.[1][2] Skin and Eye Irritation: Pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a common classification for similar compounds.[1][2]

  • Skin and Eye Irritation: Pyridine derivatives can cause local irritation to the skin and eyes upon contact.[2][3] Some related compounds are known to cause serious eye damage.[4]

  • Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory irritation.[2][5]

  • Unknown Long-Term Effects: Due to the lack of specific toxicological data, chronic effects are unknown. It is best practice to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone. The following table outlines the minimum required PPE.

PPE Category Item Specifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][6] Inspect gloves before each use and change them immediately if contaminated. Double gloving is advised for extended handling periods.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.
Respiratory Protection Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for minimizing the risk of exposure and ensuring experimental integrity.

Pre-Handling Checklist
  • Ventilation Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[5][7]

  • PPE Inspection: Inspect all PPE for damage or contamination before donning.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Waste Container: Have a clearly labeled hazardous waste container for halogenated organic waste readily accessible.[8]

Handling Procedure
  • Work Area Preparation: Keep the work area within the fume hood clean and uncluttered.

  • Compound Dispensing: Carefully weigh and dispense the solid compound, avoiding the generation of dust.[9]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Container Sealing: Keep all containers of the compound tightly sealed when not in use.[5][8][10]

Post-Handling Procedure
  • Decontamination: Thoroughly decontaminate the work surface and any equipment used.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[10]

Disposal Plan: Responsible Waste Management

Improper disposal of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone and associated waste can pose a significant environmental hazard.

Waste Segregation
  • Halogenated Organic Waste: All solutions and solids containing the compound must be collected in a designated container labeled "Halogenated Organic Waste".[8] Do not mix with non-halogenated waste.[8]

  • Contaminated Solids: Disposable lab supplies such as gloves, filter paper, and pipette tips that have come into contact with the compound should be placed in a designated solid hazardous waste container.[8]

Disposal Procedure

All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[11][12]

Emergency Procedures: Preparedness and Response

Spill Response

Spill_Response cluster_spill Spill Detected cluster_small_spill Small Spill cluster_large_spill Large Spill Spill Spill of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Beyond lab's capacity) Assess->LargeSpill Large Absorb Absorb with Inert Material (e.g., vermiculite, sand) SmallSpill->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Isolate Isolate the Area (Close doors, restrict access) LargeSpill->Isolate ContactEHS Contact Emergency Services / EHS Isolate->ContactEHS

Caption: Spill Response Workflow

Exposure Response

Exposure_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Inestion Inestion Exposure->Inestion WashSkin Wash with soap and water for at least 15 minutes. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse with water for at least 15 minutes. Seek immediate medical attention. Eyes->RinseEyes FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir Ingestion Ingestion MedicalAttention Seek immediate medical attention. Do NOT induce vomiting. Ingestion->MedicalAttention SeekMedical Seek Medical Attention for All Exposures WashSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical MedicalAttention->SeekMedical

Caption: Exposure Response Protocol

In the event of any exposure, it is crucial to seek immediate medical attention and provide the attending physician with as much information as possible about the compound.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]

  • PYRIDINE Safety Data Sheet. Available from: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available from: [Link]

  • Pyridine - SAFETY DATA SHEET. Available from: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. Available from: [Link]

  • Safety Handling and Storage Guidelines for Pyridazine Compounds. Shanghai Rlavie Technology Co., ltd. Available from: [Link]

  • UN1282 Pyridine AGR, ACS, Ph Eur. Labbox Export. Available from: [Link]

  • Bromine water - disposal. Chemtalk. Available from: [Link]

  • Dräger Gas Detectors & PPE for Pyridine. Dräger. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

  • Personal Protection equipment. SCK CEN. Available from: [Link]

  • 2-Amino-6-bromopyridine SAFETY DATA SHEET. Available from: [Link]

  • Personal Protective Equipment Selection Guide. The University of Arizona. Available from: [Link]

  • 2-Bromo-1-(6-methylpyridin-2-yl)ethanone. PubChem. Available from: [Link]

  • 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET. Available from: [Link]

  • The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent. Taylor & Francis. Available from: [Link]

Sources

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